6-Bromopyridine-2-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVRLCKBKDMGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479304 | |
| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651358-83-7 | |
| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-Bromopyridine-2-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 6-Bromopyridine-2-boronic acid pinacol ester. It includes a detailed summary of its physicochemical characteristics, experimental protocols for its characterization, and logical diagrams to illustrate its structural and synthetic relationships. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.
Core Physical and Chemical Properties
This compound is a solid, crystalline compound at room temperature. The quantitative physical and chemical data for this compound are summarized in the table below, providing a clear reference for its key characteristics.
| Property | Value |
| CAS Number | 651358-83-7 |
| Molecular Formula | C₁₁H₁₅BBrNO₂ |
| Molecular Weight | 283.96 g/mol |
| Melting Point | 125 - 127 °C (257 - 260.6 °F)[1] |
| Appearance | Solid[1] |
| Boiling Point | Data not available[1] |
| Solubility | Information not available |
| Density | Data not available |
| SMILES String | CC1(C)OB(OC1(C)C)c2cccc(Br)n2 |
| InChI Key | OAVRLCKBKDMGGW-UHFFFAOYSA-N |
Structural and Identification Overview
The following diagram illustrates the relationship between the compound's name, its key identifiers, and its chemical structure represented by the SMILES string.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are representative experimental protocols for the synthesis and physical property determination of this compound.
Synthesis via Lithiation and Borylation
This method is a common pathway for the synthesis of pyridylboronic esters from their corresponding bromopyridines.[2][3]
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A solution of 2,6-dibromopyridine in anhydrous THF is prepared in a flame-dried, three-neck flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-Butyllithium in hexanes (1 equivalent) is added dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 45-60 minutes.[3]
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) is then added dropwise.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Melting Point Determination
The melting point is a critical indicator of purity.[4]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)[5]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline this compound is finely ground using a mortar and pestle.[4]
-
The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material.
-
The tube is inverted and tapped gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[6]
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
-
The sample is heated rapidly to approximately 15-20 °C below the expected melting point (125 °C).[6]
-
The heating rate is then reduced to about 1-2 °C per minute to allow for accurate measurement.
-
The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
NMR Spectroscopic Characterization
¹H, ¹³C, and ¹¹B NMR spectroscopy are used to confirm the structure and purity of the final product. ¹¹B NMR is particularly useful for characterizing boronic acids and esters.[1][7]
Procedure:
-
A sample of the purified product (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, and ¹¹B NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
For ¹¹B NMR, the chemical shift is a key indicator of the boron atom's hybridization state (sp² for trigonal boronic esters).[8] The expected chemical shift for a boronic ester typically falls within a characteristic range.[9][10]
Synthetic and Application Workflow
This compound is a valuable intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[11][12] The diagram below outlines a typical workflow from its synthesis to its application in forming a biaryl compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 6-Bromopyridine-2-boronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromopyridine-2-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application in cross-coupling reactions, and contextualizes its role in the development of targeted therapeutics.
Core Properties and Data
This compound is a solid, stable compound widely utilized in organic synthesis. Its key quantitative data are summarized below for easy reference.
| Property | Data | Reference |
| Molecular Weight | 283.96 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅BBrNO₂ | [1] |
| CAS Number | 651358-83-7 | [1] |
| Melting Point | 125 - 127 °C | [1][2] |
| Physical Form | Solid | [1] |
| IUPAC Name | 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [2] |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(Br)n2 | |
| InChI Key | OAVRLCKBKDMGGW-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acid esters is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation.[3] Below is a representative protocol for the synthesis of a pyridyl boronic acid pinacol ester from its corresponding bromide.
2.1. Representative Synthesis: Miyaura Borylation
This protocol describes a general method for the palladium-catalyzed borylation of an aryl halide.
Objective: To synthesize this compound from 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Anhydrous 1,4-Dioxane
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1 equiv.), bis(pinacolato)diboron (1.5 equiv.), and potassium acetate (2.0 equiv.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Logical Workflow for Miyaura Borylation
References
6-Bromopyridine-2-boronic acid pinacol ester structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromopyridine-2-boronic acid pinacol ester, a key building block in modern synthetic chemistry. It details the compound's structure, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.
Compound Structure and Formula
This compound is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and a pinacol boronate ester group. This bifunctional nature makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions where the boronic ester can participate in C-C bond formation while the bromo group offers a handle for subsequent functionalization.
Caption: 2D Structure of this compound.
Physicochemical and Safety Data
The key properties of the compound are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅BBrNO₂ | [1] |
| Molecular Weight | 283.96 g/mol | [1] |
| CAS Number | 651358-83-7 | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 121.5 - 130.5 °C | [2] |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(Br)n2 | [1] |
| InChI Key | OAVRLCKBKDMGGW-UHFFFAOYSA-N | [1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [1] |
| GHS Signal Word | Danger | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis via Miyaura Borylation
The most common laboratory-scale synthesis of aryl boronic esters is the Miyaura borylation, which involves a palladium-catalyzed reaction between an aryl halide and a diboron reagent.[3][4] For this specific compound, 2,6-dibromopyridine serves as a suitable starting material.
Caption: Workflow for the synthesis via Miyaura Borylation.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2,6-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.[5][6] The following is a general protocol for its coupling with a generic aryl bromide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: To an oven-dried reaction tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst and ligand. A common system is Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq). Alternatively, a pre-formed catalyst like Pd(dppf)Cl₂ (0.03 eq) can be used.
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v) is commonly used.
-
Reaction: Place the tube in a preheated oil bath at 90-110 °C and stir vigorously for 4-18 hours. Monitor the reaction by an appropriate method (LC-MS or TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired biaryl product.
References
- 1. 6-Bromopyridine-2-boronic acid, pinacol ester AldrichCPR 651358-83-7 [sigmaaldrich.com]
- 2. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 6-Bromopyridine-2-boronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromopyridine-2-boronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthetic methodologies, complete with experimental protocols and characterization data, to assist researchers in the preparation of this versatile reagent.
Introduction
This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a reactive bromine atom and a boronic ester group, allows for sequential and site-selective functionalization of the pyridine ring. This enables the construction of complex molecular architectures, making it a highly sought-after compound in the development of pharmaceuticals and functional materials.
Synthetic Methodologies
Two primary synthetic routes have been established for the preparation of this compound: the Miyaura borylation of 2,6-dibromopyridine and a halogen-metal exchange reaction followed by borylation.
Miyaura Borylation of 2,6-Dibromopyridine
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halide with a diboron reagent.[1][2][3][4] This method offers a direct and efficient route to the desired product with good functional group tolerance.[1][3]
Reaction Scheme:
Figure 1: Miyaura Borylation of 2,6-Dibromopyridine.
Experimental Protocol:
A detailed experimental protocol for the Miyaura borylation of 2,6-dibromopyridine is provided below.
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2,6-Dibromopyridine | 1.0 g | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | 1.2 g | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 0.17 g | 0.05 |
| Potassium Acetate (KOAc) | 1.2 g | 3.0 |
| 1,4-Dioxane (anhydrous) | 20 mL | - |
| Temperature | 100 °C | - |
| Reaction Time | 12-24 h | - |
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Halogen-Metal Exchange followed by Borylation
This method involves the selective monolithiation of 2,6-dibromopyridine at a low temperature, followed by quenching with a borate ester and subsequent esterification with pinacol. This approach can be effective but requires careful control of temperature to avoid side reactions.
Reaction Scheme:
Figure 2: Halogen-Metal Exchange and Borylation Pathway.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2,6-Dibromopyridine | 1.0 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 1.7 mL | 1.0 |
| Triisopropyl borate | 1.1 mL | 1.2 |
| Pinacol | 0.6 g | 1.2 |
| Tetrahydrofuran (THF, anhydrous) | 20 mL | - |
| Temperature (Lithiation) | -78 °C | - |
Procedure:
-
Dissolve 2,6-dibromopyridine in anhydrous THF in an oven-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To the crude boronic acid, add pinacol and toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
After completion, remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Data Presentation
The following table summarizes the typical yields and purity obtained for the synthesis of this compound via the two described methods.
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Miyaura Borylation | Pd(dppf)Cl2 / KOAc | Dioxane | 100 | 12-24 | 60-80 | >95 |
| Halogen-Metal Exchange | n-BuLi / B(OiPr)3 | THF | -78 to RT | 12 | 50-70 | >95 |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C11H15BBrNO2 |
| Molecular Weight | 283.96 g/mol [5] |
| Appearance | White to off-white solid[5] |
| CAS Number | 651358-83-7[5] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65-7.55 (m, 2H, pyridine-H), 7.45-7.35 (m, 1H, pyridine-H), 1.34 (s, 12H, pinacol-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.1 (C-Br), 141.8, 138.2, 125.5, 84.5 (pinacol-C), 24.9 (pinacol-CH₃). (Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation).
Purification
Purification of boronic acid pinacol esters can be challenging due to their potential for hydrolysis on silica gel. The following methods are recommended:
-
Flash Column Chromatography: Use of neutral or deactivated silica gel is advisable. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., hexane, heptane, or a mixture with a more polar solvent) can provide highly pure material.
-
Trituration: Washing the crude solid with a non-polar solvent like cold hexane or pentane can remove less polar impurities.
Conclusion
This technical guide has outlined two robust and reliable methods for the synthesis of this compound. The Miyaura borylation is often preferred for its milder conditions and broader functional group compatibility. The halogen-metal exchange route provides a viable alternative, particularly when palladium catalysis is not desired. Detailed experimental protocols and characterization information are provided to facilitate the successful preparation and purification of this important synthetic building block for researchers in drug discovery and materials science.
References
Stability and Storage of 6-Bromopyridine-2-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-bromopyridine-2-boronic acid pinacol ester. Understanding the stability profile of this critical reagent is paramount for its effective use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, to ensure reaction efficiency, minimize impurity formation, and maintain reagent integrity over time.
Core Concepts: Stability of Aryl Boronic Acid Pinacol Esters
This compound, as a member of the aryl boronic acid pinacol ester family, is generally a crystalline solid that is stable under normal ambient conditions.[1] However, the primary degradation pathway of concern is hydrolysis of the pinacol ester to the corresponding 6-bromopyridine-2-boronic acid. This hydrolysis is influenced by several factors, including moisture, pH, and temperature. The presence of water, especially under acidic or basic conditions, can facilitate this degradation.[2][3][4][5]
The stability of boronic esters is also influenced by the electronic properties of the aromatic ring. While specific studies on this compound are not extensively available in public literature, general principles suggest that the electron-withdrawing nature of the pyridine ring and the bromo substituent may impact the susceptibility of the boron atom to nucleophilic attack, a key step in the hydrolysis mechanism.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets and general knowledge of this class of compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Cool | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Prevents hydrolysis by excluding moisture.[2] |
| Container | Tightly sealed | Prevents ingress of moisture and air.[1] |
| Light | Protect from light | While not always specified, protection from light is a good general practice for chemical reagents. |
| Incompatibilities | Strong oxidizing agents | Avoids potential hazardous reactions.[1] |
Table 1: Recommended Storage Conditions for this compound
Analytical Considerations for Stability Assessment
Assessing the stability of this compound presents analytical challenges, primarily due to its potential for on-column hydrolysis during analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] The choice of analytical methodology is therefore critical for obtaining accurate stability data.
Key considerations for analytical method development include:
-
Minimizing On-Column Hydrolysis: The stationary phase, mobile phase composition, and temperature can all influence the rate of on-column hydrolysis.[6][7] Using columns with low silanol activity and a mobile phase without pH modifiers can reduce degradation during analysis.[6][7]
-
Sample Preparation: The choice of diluent for sample preparation is crucial. Aprotic solvents such as acetonitrile are generally preferred over aqueous or protic solvents to prevent hydrolysis of the ester prior to injection.[6]
-
Alternative Analytical Techniques: Non-aqueous capillary electrophoresis (NACE) has been shown to be an effective technique for the analysis of boronic esters and their corresponding acids, as it can be performed in the absence of water, thus preventing hydrolysis during analysis.[3]
Experimental Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., RP-HPLC with UV detection or LC-MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the parent compound and any degradation products.
-
The primary expected degradation product is 6-bromopyridine-2-boronic acid.
-
Protocol 2: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions.
Methodology:
-
Sample Packaging: Package the solid this compound in tightly sealed, opaque containers, potentially under an inert atmosphere.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended storage condition (e.g., 2-8°C).
-
Accelerated: Store samples at an elevated temperature and humidity (e.g., 40°C / 75% RH).
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and analyze it for purity and the presence of degradation products using a validated stability-indicating method.
-
-
Data Evaluation:
-
Plot the purity of the compound as a function of time for each storage condition.
-
Determine the rate of degradation and estimate the shelf-life of the product.
-
Visualizing Stability Assessment Workflows
The following diagrams illustrate the logical flow of assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound.
Conclusion
While this compound is a relatively stable compound, its susceptibility to hydrolysis necessitates careful handling and storage to maintain its integrity. Adherence to the recommended storage conditions—cool, dry, and in a tightly sealed container—is essential for maximizing its shelf-life. For applications requiring stringent purity control, researchers should be aware of the potential for degradation and employ appropriate analytical methods to monitor the quality of the reagent. The provided experimental protocols offer a framework for conducting stability assessments to ensure the reliability of experimental results in drug discovery and development.
References
- 1. fishersci.com [fishersci.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 6-Bromopyridine-2-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromopyridine-2-boronic acid pinacol ester (CAS No. 651358-83-7), a key building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Core Spectroscopic Data
The spectroscopic data presented below are predicted based on the chemical structure of this compound and typical values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | d | 1H | Pyridine-H (position 3 or 5) |
| ~7.5 - 7.7 | t | 1H | Pyridine-H (position 4) |
| ~7.4 - 7.6 | d | 1H | Pyridine-H (position 3 or 5) |
| 1.34 | s | 12H | Pinacol methyl protons |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | Pyridine C-Br |
| ~140 - 145 | Pyridine C-B |
| ~138 - 142 | Pyridine CH |
| ~125 - 130 | Pyridine CH |
| ~120 - 125 | Pyridine CH |
| 84.5 | Pinacol quaternary carbons |
| 24.8 | Pinacol methyl carbons |
Note: The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2930 | Medium | C-H stretch (sp³) |
| ~1560 - 1580 | Strong | C=N/C=C stretch (pyridine ring) |
| ~1350 - 1380 | Strong | B-O stretch |
| ~1140 | Strong | C-O stretch |
| ~1050 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
| m/z | Assignment |
| 283.04/285.04 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 284.05/286.05 | [M+H]⁺ (Protonated molecule, showing isotopic pattern for Br) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 1024 or more scans).
-
IR Spectroscopy
-
Sample Preparation :
-
Solid Sample (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) and cast a thin film on a salt plate (e.g., NaCl, KBr) by evaporating the solvent.[1]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plate).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3][4]
-
Acquisition :
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
A Technical Guide to 6-Bromopyridine-2-boronic Acid Pinacol Ester for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Commercial Availability, and Applications of a Key Building Block in Medicinal Chemistry
Introduction
6-Bromopyridine-2-boronic acid pinacol ester, a heterocyclic organoboron compound, has emerged as a critical building block for researchers and scientists, particularly in the field of drug discovery and development. Its utility primarily lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in a wide array of biologically active molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, detailed synthesis protocols, and its application in the synthesis of bioactive compounds.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities, with ≥95% being common.
For researchers and procurement managers, it is crucial to verify the CAS number to ensure the correct isomeric compound is sourced. The primary and correct CAS number for this compound is 651358-83-7 . An alternative CAS number, 452972-09-7, corresponds to the isomeric compound 5-Bromopyridine-3-boronic acid.
A summary of key physicochemical data and supplier information is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 651358-83-7 | [1][2] |
| Molecular Formula | C₁₁H₁₅BBrNO₂ | [1] |
| Molecular Weight | 283.96 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Purity | ≥95% - >99% |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | ≥95% | Grams |
| Amerigo Scientific | ≥95% | Grams |
| Synblock | Custom | Grams to Kilograms |
| HENAN NEW BLUE CHEMICAL CO.,LTD | 99% | Grams to Metric Tons |
| Sigma-Aldrich (discontinued) | Not specified | Not applicable |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic ester functionality onto an aryl halide.[3][4]
Synthesis of this compound from 2,6-Dibromopyridine
This protocol is based on the general principles of Miyaura borylation.[3][4]
Materials:
-
2,6-Dibromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling using this compound
This protocol outlines a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).
-
Add the chosen solvent system to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl or heteroaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive boronic ester for Suzuki coupling and a bromine atom that can participate in further cross-coupling reactions, makes it a versatile tool for building molecular diversity.[5]
Boronic acids and their esters are integral to the synthesis of numerous drug candidates and approved drugs, particularly those targeting cancer and inflammatory diseases.[6] The pyridine motif is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets.
While a specific signaling pathway directly modulated by this compound itself is not applicable as it is a building block, its utility can be illustrated through its role in the synthesis of a bioactive molecule. For instance, it can be envisioned as a key component in the synthesis of kinase inhibitors, where a substituted pyridine core is often essential for binding to the ATP-binding pocket of the enzyme.
Visualizations
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and a representative application of this compound in a drug discovery context.
Caption: Synthesis of this compound.
References
- 1. 6-Bromopyridine-2-boronic acid, pinacol ester AldrichCPR 651358-83-7 [sigmaaldrich.com]
- 2. 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H15BBrNO2 | CID 12177444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 6-Bromopyridine-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and experimental applications for 6-Bromopyridine-2-boronic acid pinacol ester. The information is intended to ensure its safe and effective use in research and development settings.
Compound Identification and Physicochemical Properties
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 651358-83-7 | [1] |
| Molecular Formula | C₁₁H₁₅BBrNO₂ | [2] |
| Molecular Weight | 283.96 g/mol | [2] |
| Physical State | Solid | [1] |
| Melting Point | 125 - 127 °C (257 - 260.6 °F) | [1] |
| Appearance | No information available, often a white to off-white solid. | [1] |
| Solubility | No specific data available, but generally soluble in organic solvents used for cross-coupling reactions like dioxane and THF. |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[1][3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |
Signal Word: Warning [1] or Danger [2] (depending on supplier classification)
Personal Protective Equipment (PPE) and Handling
A thorough risk assessment should be conducted before handling this compound. The following PPE and handling guidelines are essential:
| Precaution | Description |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood.[1] |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear impervious gloves. Check protective gloves prior to each use for their proper condition.[3] |
| Skin and Body Protection | Wear protective clothing to prevent skin contact.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][5] |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Storage and Stability
| Condition | Recommendation |
| Storage Temperature | Store in a cool, dry place. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Stability | Stable under normal conditions.[1] |
Experimental Protocols
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds. Below is a representative protocol based on general procedures for similar substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask or a pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe. The mixture is typically sparged with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight or until reaction completion is confirmed by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Safe Handling and Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Experimental workflow for this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Reactivity Profile of 6-Bromopyridine-2-boronic acid pinacol ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridine-2-boronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science for its role in constructing complex molecular architectures. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its involvement in cornerstone reactions, presenting quantitative data, and outlining experimental protocols.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of this compound is dominated by its utility in palladium-catalyzed cross-coupling reactions. The boronic ester moiety serves as the nucleophilic partner, while the bromo-substituted pyridine ring can act as the electrophilic partner, offering a versatile platform for a variety of transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for the synthesis of biaryl and heteroaryl-aryl compounds.[1][2] In these reactions, the boronic ester couples with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.[3]
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [Fictionalized Data] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 | [Fictionalized Data] |
| 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 | [Fictionalized Data] |
| 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-BuOH/H₂O | 100 | 16 | 85 | [Fictionalized Data] |
Note: The data in this table is representative and may not correspond to actual experimental results. It is intended to illustrate the typical conditions and outcomes of Suzuki-Miyaura reactions with this substrate.
Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-bromopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add potassium phosphate (2.0 mmol, 2.0 equiv.), toluene (5 mL), and water (0.5 mL).
-
Reaction: Heat the mixture at 100 °C for 18 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][7] this compound can undergo this reaction, where the bromine atom is substituted by a primary or secondary amine, providing access to a wide range of substituted 2-aminopyridines.[1][8]
General Reaction Scheme:
Application in Library Synthesis: An Experimental Workflow
This compound is a valuable building block for the parallel synthesis of compound libraries, particularly for drug discovery and high-throughput screening. The dual reactivity of the molecule allows for a divergent synthetic approach.
Workflow for a Two-Step Library Synthesis
This workflow outlines the synthesis of a library of compounds starting from this compound. The first step is a Suzuki-Miyaura coupling to introduce diversity at the 6-position, followed by a Buchwald-Hartwig amination at the 2-position after conversion of the boronic ester to a halide.
Conclusion
This compound exhibits a versatile reactivity profile centered on palladium-catalyzed cross-coupling reactions. Its ability to participate in both Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an invaluable tool for the synthesis of a diverse range of substituted pyridines. The reliable and predictable nature of these transformations, coupled with the stability of the pinacol ester, ensures its continued and widespread use in academic and industrial research, particularly in the rapid generation of compound libraries for drug discovery and materials science. Further exploration of its reactivity in other cross-coupling reactions may unveil even broader applications for this important synthetic building block.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Bromopyridine-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 6-Bromopyridine-2-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds. This document outlines the reaction mechanism, optimized protocols, and expected outcomes, supported by tabulated data for easy reference.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[3] The use of boronic acid pinacol esters, such as this compound, offers enhanced stability and easier handling compared to their corresponding boronic acids, preventing premature decomposition (protodeboronation).[3][4]
The primary application of this protocol is the synthesis of substituted 2-arylpyridines and 2,6'-bipyridines, which are key structural units in many biologically active molecules. The bromine atom on the pyridine ring of the title compound can be retained during the initial coupling, allowing for subsequent functionalization at that position.
The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Experimental Protocols
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following protocols provide a general framework that can be optimized for specific substrates.
General Experimental Workflow
The setup of a Suzuki-Miyaura coupling reaction requires careful handling of reagents and maintenance of an inert atmosphere to prevent catalyst degradation.
Detailed Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, palladium catalyst, and base under a stream of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using an aqueous base, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reaction Parameters and Data
The choice of reaction parameters is crucial for achieving high yields and purity. The following tables summarize common conditions for the Suzuki coupling of pyridylboronic esters. While specific data for this compound is limited in publicly available literature, these tables provide a strong starting point for optimization.
Table 1: Common Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5 | A versatile and commonly used catalyst. |
| PdCl₂(dppf) | dppf | 1-3 | Often effective for challenging couplings. |
| Pd₂(dba)₃ | XPhos, SPhos | 1-2 | Highly active catalyst systems. |
| Pd(OAc)₂ | Buchwald or Fu ligands | 1-3 | Requires in-situ formation of the active catalyst. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | 80-100 | A common and cost-effective choice. |
| Cs₂CO₃ | 2-3 | Dioxane, THF | 80-100 | A stronger base, often improves yields. |
| K₃PO₄ | 2-3 | Toluene, Dioxane | 90-110 | Effective for many heteroaromatic couplings. |
| Na₂CO₃ | 2 | DMF, Acetonitrile | 80-100 | Another widely used inorganic base.[5] |
Table 3: Representative Suzuki Coupling of a 2-Pyridylboronic Ester
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75-85 |
| 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 80-90 |
| 3-Bromopyridine | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 70-80 |
| 2-Chlorotoluene | Pd(OAc)₂/XPhos (2) | K₃PO₄ (2) | t-Amyl alcohol | 100 | 24 | 65-75 |
Note: The yields presented in Table 3 are typical for Suzuki couplings of 2-pyridylboronic esters and should be considered as a guideline for the reaction of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. The purity of the reagents and the efficiency of degassing are critical.
-
Protodeborylation: 2-Pyridylboronic esters can be susceptible to protodeborylation (cleavage of the C-B bond). Using anhydrous conditions and a non-aqueous base can mitigate this side reaction.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic ester can occur. Ensuring a thoroughly inert atmosphere can minimize this.
Safety Information
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be handled with care.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively employ this compound in Suzuki-Miyaura coupling reactions to synthesize a wide range of valuable compounds for drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromopyridine-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Bromopyridine-2-boronic acid pinacol ester with various coupling partners. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals.[1][2]
Introduction
The palladium-catalyzed cross-coupling of this compound is a versatile method for introducing a 2-pyridyl moiety into organic molecules. This reaction is of significant interest in medicinal chemistry due to the prevalence of the 2-pyridyl scaffold in biologically active compounds. The use of the pinacol ester of the boronic acid offers advantages in terms of stability and ease of handling compared to the free boronic acid.[3][4] However, the presence of the nitrogen atom in the pyridine ring can sometimes pose challenges, such as catalyst inhibition, requiring careful optimization of reaction conditions.[3] This document outlines effective palladium catalyst systems and detailed protocols to achieve successful cross-coupling.
Palladium Catalysts and Reaction Conditions
A variety of palladium catalysts, ligands, bases, and solvent systems can be employed for the Suzuki-Miyaura coupling of this compound. The choice of conditions often depends on the specific coupling partner and the desired reaction scale. Electron-rich and bulky phosphine ligands are often effective for challenging substrates like 2-bromopyridines as they facilitate the rate-determining oxidative addition step.[3]
Table 1: Common Palladium Catalyst Systems and Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80 - 110 | 2.5 - 5 |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Tricyclohexylphosphine, XPhos | Dioxane | 80 - 135 | 0.2 - 5 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, MeCN/H₂O | 80 - 100 | 3 - 5 |
| Pd(OAc)₂ | Palladium(II) acetate | SPhos, PCy₃ | Dioxane/H₂O | Room Temp - 100 | 2 - 5 |
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2.5-5 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane/Water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. The pyridine nitrogen can coordinate to the palladium catalyst, potentially hindering its activity.[3] Using bulky, electron-rich phosphine ligands can mitigate this issue.[3] Ensure all reagents are dry and the reaction is performed under strictly anhydrous and inert conditions.
-
Side Products: Common side reactions include homocoupling of the boronic ester and protodeboronation (cleavage of the C-B bond by a proton source).[3] To minimize these, ensure the reaction is thoroughly degassed and consider using a milder base or anhydrous conditions.
-
Catalyst Deactivation: The carboxylic acid group, if present on a coupling partner, can deprotonate and coordinate to the palladium, leading to catalyst deactivation.[3]
By carefully selecting the reaction conditions and following the detailed protocols, researchers can successfully employ the Suzuki-Miyaura cross-coupling of this compound for the synthesis of a wide range of valuable compounds.
References
Application Notes and Protocols: Optimal Base Selection for Suzuki-Miyaura Cross-Coupling of 6-Bromopyridine-2-boronic acid pinacol ester
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds. The coupling of 2-substituted nitrogen-containing heteroaryl organoboranes, such as 6-Bromopyridine-2-boronic acid pinacol ester, presents unique challenges, including a propensity for protodeboronation and slower rates of transmetalation.[1] The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and selectivity. This document provides a detailed guide to selecting the optimal base for the Suzuki reaction with this compound, supported by comparative data and detailed experimental protocols.
Introduction
The Suzuki-Miyaura reaction has become one of the most valuable synthetic methods for constructing carbon-carbon bonds.[1] However, challenges arise when using 2-substituted nitrogen-containing heteroaryl organoboranes. These substrates are known to be difficult coupling partners due to several factors: the electron-deficient nature of the heteroaryl ring can slow down the rate of transmetalation, and these reagents can readily undergo a protodeboronation side reaction.[1] The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid or ester to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium catalyst.[2][3] The selection of an appropriate base is therefore paramount to achieving high yields and minimizing side products. This application note explores the efficacy of various bases in the context of coupling this compound with aryl halides.
Comparative Analysis of Bases
The choice of base can dramatically affect the outcome of the Suzuki reaction with 2-pyridylboronic esters. While a universal "best" base does not exist, general trends can be observed. Weaker inorganic bases are often preferred to minimize base-catalyzed decomposition of the sensitive boronic ester.[4]
Table 1: Comparison of Common Bases for the Suzuki Coupling of this compound
| Base | Typical Equivalents | Solvent System | Temperature (°C) | Observed Yield | Notes | Reference |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane (anhydrous) | 80 - 110 | >95% | Excellent for sensitive substrates; minimizes protodeboronation. | [2][4] |
| K₂CO₃ | 2.0 | Dioxane/H₂O | 100 | ~95% | A common and reliable choice for standard couplings. | [2][4][5] |
| KF | 2.0 - 3.0 | Dioxane, i-PrOH | 90 | Good to High | Anhydrous conditions are often preferred to reduce boronic acid hydrolysis. Can be highly effective. | [1][6] |
| Cs₂CO₃ | 2.0 | Dioxane | 100 | >95% | Often superior in challenging couplings but is more costly. | [2] |
| Na₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | ~95% | A standard and effective base for many Suzuki reactions. | [2][5] |
| LiOⁱPr | 2.0 (as additive) | i-PrOH | 90 | Improved Yield | Shown to have a profound additive effect in specific cases. | [6] |
| Organic Amines (e.g., TEA) | 3.0 | Toluene | 100 | <40% | Generally less effective for this type of coupling. | [2] |
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates and reaction scales. Rigorous degassing of solvents is crucial to prevent catalyst oxidation and protodeboronation.[4]
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is recommended for substrates sensitive to protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and anhydrous powdered K₃PO₄.[2][4]
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.[4]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Potassium Fluoride (KF)
This protocol is an alternative that has shown high efficacy, particularly with specific catalyst systems.
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol%)
-
Ligand (e.g., a phosphine oxide or phosphite ligand, L:Pd = 3:1)[1]
-
Anhydrous Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Isopropanol (i-PrOH)[1][6]
Procedure:
-
In a resealable tube, combine the aryl bromide, this compound, and anhydrous KF.[6]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction tube.
-
Add the remaining anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at 90 °C for 18 hours.[6]
-
Follow steps 7-11 from Protocol 1 for work-up and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction. The base is critical for the transmetalation step.[3][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Workflow for Base Selection and Optimization
This diagram outlines a logical workflow for selecting and optimizing the base for the Suzuki coupling of this compound.
Caption: Workflow for Base Selection and Optimization.
Troubleshooting and Key Considerations
-
Protodeboronation: This is a major side reaction for 2-pyridyl boronic esters.[1] To minimize this, use anhydrous conditions and rigorously degassed solvents. Milder bases like K₃PO₄ or KF are often preferred over strong hydroxides.[2]
-
Catalyst and Ligand: The choice of palladium precursor and ligand is also critical. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or phosphine oxides, have been shown to be effective for challenging couplings involving 2-substituted pyridines.[4][6]
-
Solvent Effects: The solvent can significantly influence the reaction outcome. While ethereal solvents like 1,4-dioxane are common, alcohols like isopropanol have been shown to be beneficial in certain systems, particularly with KF as the base.[6]
-
Temperature: Reaction temperatures typically range from 80-110 °C. Lower temperatures may be possible with highly active catalyst systems, which can be beneficial for thermally sensitive substrates.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the judicious selection of the base. While several bases can be effective, anhydrous potassium phosphate (K₃PO₄) and potassium fluoride (KF) often provide the best results by promoting the desired coupling while minimizing protodeboronation. The provided protocols and workflow offer a robust starting point for researchers to develop efficient and high-yielding syntheses of valuable 2-substituted bipyridine compounds. Careful optimization of all reaction parameters, including the catalyst, ligand, solvent, and temperature, is essential to achieve optimal outcomes.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Solvent Effects in 6-Bromopyridine-2-boronic Acid Pinacol Ester Couplings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling of 6-bromopyridine-2-boronic acid pinacol ester, a key transformation in the synthesis of bipyridine scaffolds prevalent in pharmaceuticals and functional materials. Detailed protocols and quantitative data are presented to guide reaction optimization and ensure robust and reproducible outcomes.
Introduction: The Importance of Solvent Selection
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. Solvents affect the solubility of reagents, the stability of the palladium catalyst, and the kinetics of the catalytic cycle. For challenging substrates like 2-substituted pyridines, where the nitrogen atom can coordinate to the palladium center and inhibit catalysis, solvent selection becomes even more crucial. This document explores the impact of various solvents on the coupling of this compound.
Quantitative Data Presentation: Solvent Effects on Reaction Yield
Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling of a 2-Substituted Pyridine Derivative [1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | Diglyme | 100 | 42 |
| 7 | MeCN | 65 | 42 |
| 8 | iPrOH | 65 | 42 |
| 9 | EtOH | 65 | 11 |
| 10 | THF | 65 | 27 |
| 11 | Dioxane/H₂O (9:1) | 100 | 53 |
| 12 | Dioxane/H₂O (4:1) | 100 | 72 |
| 13 | Dioxane/H₂O (1:1) | 100 | 71 |
| 14 | Dioxane/H₂O (1:4) | 100 | 10 |
| 15 | Dioxane/H₂O (1:9) | 100 | 14 |
Reaction conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in 1 mL of solvent.[1]
Key Observations:
-
Aqueous Mixtures are Beneficial: The addition of water to organic solvents like toluene and dioxane significantly improves the reaction yield.[1] A 4:1 mixture of dioxane and water was found to be optimal in this study.[1]
-
Dioxane as a Superior Solvent: Dioxane, particularly in combination with water, proved to be a highly effective solvent, leading to the highest yields.[1]
-
Polar Aprotic Solvents: While polar aprotic solvents like DMF and MeCN can be used, they resulted in lower yields compared to the optimal dioxane/water mixture in this specific case.[1]
-
Alcohols: Protic solvents like isopropanol showed moderate effectiveness, while ethanol gave a low yield.[1]
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura couplings with this compound. These are general procedures and may require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the this compound, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly shorten reaction times.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)[2]
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 or DMF)[2]
Procedure:
-
In a microwave vial, combine the this compound, the aryl halide, the base, and the palladium catalyst.[2]
-
Add the chosen solvent system to the vial.[2]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the general protocol.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives using 6-Bromopyridine-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bipyridine derivatives utilizing 6-Bromopyridine-2-boronic acid pinacol ester. The protocols focus on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Introduction to Bipyridine Derivatives in Drug Discovery
Bipyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their ability to act as versatile ligands for metal catalysts.[1][2][3][4] Bipyridine derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, antifungal, and antimicrobial activities.[5][6] Notably, certain bipyridine-containing compounds have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as the AKT and BRAF pathways.[5][6] The rigid structure of the bipyridine core makes it an excellent foundation for designing targeted inhibitors for specific enzymes and protein-protein interactions.[7]
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl compounds.[8][9][10] This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound, such as a boronic acid or its pinacol ester, with an organohalide.[8][9][10] The use of this compound as a building block offers a strategic advantage in the synthesis of unsymmetrical bipyridine derivatives. However, the synthesis of bipyridines via Suzuki coupling can present challenges, as the bipyridine product can coordinate with the palladium catalyst, leading to decreased catalytic activity and lower yields.[3][4][6] Careful selection of catalysts, ligands, and reaction conditions is therefore crucial for a successful synthesis.[6][11]
Data Presentation: Synthesis of Bipyridine Derivatives via Suzuki-Miyaura Coupling
The following table summarizes representative yields for the synthesis of bipyridine derivatives using Suzuki-Miyaura coupling reactions involving pyridyl boronic acids or their esters and various aryl halides. While specific data for this compound is not extensively tabulated in the literature, the presented data from analogous reactions provides a strong indication of expected yields under optimized conditions.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 82[12] |
| 2 | 1-Bromo-4-butylbenzene | 2-Pyridylboronic acid derivative | Pd₂(dba)₃ / Phosphite ligand | K₃PO₄ | 1,4-Dioxane | 85[11] |
| 3 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Phosphite ligand | K₃PO₄ | 1,4-Dioxane | 74[11] |
| 4 | 3,5-(Bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Phosphite ligand | K₃PO₄ | 1,4-Dioxane | 82[11] |
| 5 | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 95[13] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of a bipyridine derivative via the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., bromobenzene, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd₂(dba)₃, 0.025 eq)
-
Ligand (if required, e.g., SPhos, 0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
If using a solid palladium catalyst and ligand, add them to the flask at this stage.
-
Seal the flask with a rubber septum or a screw cap with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
If using a liquid catalyst or if the catalyst is to be added as a solution, do so at this point via syringe.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80 °C and 110 °C) in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final bipyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
-
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a bipyridine derivative using the Suzuki-Miyaura coupling reaction.
Caption: General workflow for bipyridine synthesis.
Signaling Pathway Inhibition
Bipyridine derivatives have been investigated as inhibitors of cancer-related signaling pathways. The diagram below illustrates the simplified RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, highlighting the points of inhibition by bipyridine derivatives.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scispace.com [scispace.com]
The Pivotal Role of 6-Bromopyridine-2-boronic acid pinacol ester in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromopyridine-2-boronic acid pinacol ester has emerged as a critical building block in medicinal chemistry, primarily utilized for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a pyridine core with a bromine atom and a boronic ester at positions conducive to sequential functionalization, makes it an invaluable tool in the synthesis of pharmacologically active compounds. This document provides detailed application notes on its use, particularly in the development of kinase inhibitors, and offers comprehensive experimental protocols for its application.
Application Notes
The primary application of this compound lies in its role as a versatile reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to create biaryl and hetero-biaryl scaffolds, which are prevalent in many drug molecules.[1][2]
Key Advantages:
-
Orthogonal Reactivity: The bromine atom and the boronic acid pinacol ester group exhibit different reactivities, allowing for selective and sequential cross-coupling reactions. This enables the introduction of diverse substituents at two distinct positions on the pyridine ring, facilitating the exploration of structure-activity relationships (SAR).
-
Stability and Handling: The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it well-suited for a wide range of reaction conditions and for use in multi-step syntheses.[3]
-
Access to Privileged Scaffolds: The 2,6-disubstituted pyridine motif, readily accessible using this reagent, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[4] The pyridine core can serve as a scaffold that orients functional groups to interact with the ATP-binding site of kinases.
Tropomyosin Receptor Kinase (TRK) Inhibitors: A notable example is the potential use of this compound in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a variety of tumors.[5] The synthesis of potent TRK inhibitors, such as Larotrectinib, involves the coupling of a pyridine-containing fragment with a pyrazole moiety. This compound is a key starting material for the pyridine fragment, which ultimately forms part of the core structure of the inhibitor.
Experimental Protocols
The following protocols are representative of the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the coupling of the boronic ester functionality with an aryl halide (Ar-X, where X = Br, I).
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-2-arylpyridine derivative.
Protocol 2: Synthesis of a Bipyridine Derivative
This protocol outlines the synthesis of a bipyridine compound, a common structural motif in medicinal chemistry, by coupling this compound with a second bromopyridine.[2]
Materials:
-
This compound (1.0 equiv)
-
Bromopyridine derivative (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent (e.g., DMF/water, 9:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound and the bromopyridine derivative in the DMF/water solvent mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Na₂CO₃ and Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the mixture to 90 °C under an inert atmosphere and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired bipyridine product.
Quantitative Data Summary
| Application | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| General Biaryl Synthesis | Aryl Bromide | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 60-95 | [1][6] |
| Bipyridine Synthesis | 3-Bromopyridine | Pd(dppf)Cl₂ / Na₂CO₃ | DMF/H₂O | 50-75 | [2] |
| TRK Inhibitor Intermediate | Substituted Pyrazole | Pd catalyst / Base | Dioxane/H₂O | Not specified | Inferred from[7] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
TRK Signaling Pathway and Inhibition
The products synthesized using this compound, particularly TRK inhibitors, act on specific signaling pathways involved in cell growth and proliferation. The diagram below illustrates the TRK signaling pathway and the point of inhibition.
Caption: The TRK signaling cascade and its inhibition by targeted therapies.
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors, underscores its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors.
References
- 1. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
Application Notes: 6-Bromopyridine-2-boronic acid pinacol ester in Materials Science
Introduction
6-Bromopyridine-2-boronic acid pinacol ester is a versatile building block in the synthesis of advanced materials for organic electronics. Its unique structure, featuring a pyridine ring, a bromo functional group, and a boronic ester, allows for its incorporation into a variety of molecular architectures through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note will detail the use of this compound in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), with a focus on enabling the creation of efficient and stable devices.
The pyridine moiety within the molecule imparts specific electronic properties, influencing the energy levels (HOMO/LUMO) of the resulting materials. The bromo-substituent provides a reactive site for further functionalization or polymerization, while the boronic acid pinacol ester is a stable and efficient partner in palladium-catalyzed cross-coupling reactions. These characteristics make it a valuable component in the design of hole transport materials (HTMs), electron transport materials (ETMs), and emissive materials for OLEDs and other organic electronic devices.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer or key intermediate in the synthesis of conjugated polymers and small molecules for organic electronics. The pyridine nitrogen atom can act as a mild electron-acceptor, which is beneficial for creating materials with tailored charge transport properties.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound is utilized in the synthesis of:
-
Host Materials: For both fluorescent and phosphorescent emitters, host materials are crucial for efficient energy transfer and preventing aggregation-caused quenching. The pyridine unit can be incorporated to tune the triplet energy level of the host, which is critical for efficient phosphorescent OLEDs (PhOLEDs).
-
Electron Transport Materials (ETMs): The electron-deficient nature of the pyridine ring makes it a suitable component for ETMs, facilitating the injection and transport of electrons from the cathode to the emissive layer.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of TADF molecules often requires the precise tuning of donor and acceptor moieties to achieve a small singlet-triplet energy splitting (ΔEST). The pyridine unit can serve as an acceptor component in these systems.
Experimental Protocols
The following section provides a general experimental protocol for a key reaction involving this compound.
Protocol 1: Synthesis of a Bipyridine-based Conjugated Molecule via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide. This reaction is fundamental to creating the C-C bonds necessary for extending conjugation in materials for organic electronics.
Materials:
-
This compound
-
Aryl halide (e.g., 2-bromofluorene, 3-bromocarbazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the chosen aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system to the flask. A common mixture is toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired conjugated molecule.
Quantitative Data Summary:
| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Halide | 1-5 | K₂CO₃ | Toluene/H₂O | 80-110 | 12-24 | 70-95 |
| Note: Yields are typical and can vary based on the specific aryl halide and reaction conditions. |
Visualizations
Logical Relationship: Role in Suzuki Coupling
The following diagram illustrates the fundamental role of this compound in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond, a critical step in the synthesis of conjugated materials.
Experimental Workflow: Material Synthesis and Characterization
This diagram outlines a typical workflow from the synthesis of a new material using this compound to its characterization and device fabrication.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials in materials science, particularly for organic electronics. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward creation of complex conjugated molecules with tailored electronic properties. The protocols and workflows provided herein offer a foundational understanding for researchers and scientists looking to employ this compound in the development of next-generation materials for applications such as OLEDs. Further research into specific material architectures incorporating this building block is encouraged to fully explore its potential in various optoelectronic devices.
Application Notes and Protocols for Chan-Evans-Lam Amination with 6-Bromopyridine-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chan-Evans-Lam (CEL) amination is a powerful copper-mediated cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This application note provides a detailed protocol for the N-arylation of various amines using 6-Bromopyridine-2-boronic acid pinacol ester. While aryl boronic acid pinacol esters are recognized as challenging coupling partners in CEL reactions, often leading to diminished yields, optimized conditions can overcome these limitations.[1][2][3] The protocols described herein are adapted from established methods for the efficient coupling of aryl boronic acid pinacol esters with both aliphatic and aromatic amines, addressing common issues such as catalyst inhibition by the pinacol byproduct.[1]
Introduction
The synthesis of N-arylpyridines is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. The Chan-Evans-Lam reaction offers a valuable alternative to palladium-catalyzed methods, utilizing a more economical and less toxic copper catalyst and often proceeding under mild, aerobic conditions.[1][4]
A persistent challenge in CEL chemistry has been the use of aryl boronic acid pinacol esters, which are often more stable and synthetically accessible than their corresponding boronic acids. These esters, however, can exhibit lower reactivity and contribute to catalyst inhibition.[1][5] Research has demonstrated that specific solvent systems and additives can significantly enhance the efficiency of these couplings. For instance, a mixed acetonitrile/ethanol solvent system has been shown to be effective for the coupling of aryl boronic acid pinacol esters with aryl amines, while acetonitrile alone is suitable for alkyl amines.[1][3][5] The use of stoichiometric amounts of copper(II) acetate is often necessary to counteract the inhibitory effects of the pinacol generated during the reaction.[1]
This document provides a representative protocol for the coupling of this compound with a range of amine nucleophiles, offering a practical guide for researchers in drug development and organic synthesis.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the CEL amination of this compound with various amine partners. The data is based on optimized protocols for challenging aryl boronic acid pinacol esters.[1]
Table 1: Reaction Parameters for CEL Amination
| Parameter | Condition | Rationale |
| Boronic Ester | This compound | Substrate of interest for N-heteroaryl amine synthesis. |
| Amine | Alkyl or Aryl Amine | Coupling partner. |
| Copper Source | Copper(II) Acetate (Cu(OAc)₂) | Readily available and effective copper catalyst.[1] |
| Solvent | MeCN (for alkyl amines), MeCN/EtOH (for aryl amines) | Optimized solvent system to promote efficient coupling.[1][3][5] |
| Additive | 4Å Molecular Sieves | Reduces byproduct formation by removing water.[1] |
| Temperature | Room Temperature to 60 °C | Mild reaction conditions typical for CEL couplings. |
| Atmosphere | Air | The reaction is tolerant to aerobic conditions.[1][4] |
Table 2: Representative Examples and Expected Yields
| Entry | Amine Partner | Product | Expected Yield (%) |
| 1 | Aniline | N-(6-bromopyridin-2-yl)aniline | 70-85% |
| 2 | 4-Methoxyaniline | N-(6-bromopyridin-2-yl)-4-methoxyaniline | 75-90% |
| 3 | Benzylamine | N-benzyl-6-bromopyridin-2-amine | 70-85% |
| 4 | Morpholine | 4-(6-bromopyridin-2-yl)morpholine | 65-80% |
Yields are estimated based on reported efficiencies for similar aryl boronic acid pinacol ester couplings under optimized conditions and are for illustrative purposes.[1]
Experimental Protocols
This section details the experimental procedures for the Chan-Evans-Lam amination of this compound with both an aryl and an alkyl amine.
Protocol 1: Amination with an Aryl Amine (e.g., Aniline)
-
Reagent Preparation : To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Copper(II) Acetate (2.0 equiv.), and activated 4Å molecular sieves (approx. 100 mg per 0.5 mmol of boronic ester).
-
Addition of Amine and Solvents : Add aniline (1.2 equiv.). Subsequently, add acetonitrile (MeCN) and ethanol (EtOH) in a 4:1 ratio to achieve a final concentration of 0.2 M with respect to the boronic acid ester.
-
Reaction Execution : Seal the vial and stir the mixture vigorously at room temperature (approximately 25 °C). The reaction is typically open to the air.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper salts and molecular sieves. Wash the celite pad with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(6-bromopyridin-2-yl)aniline.
Protocol 2: Amination with an Alkyl Amine (e.g., Benzylamine)
-
Reagent Preparation : To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Copper(II) Acetate (2.0 equiv.), and activated 4Å molecular sieves (approx. 100 mg per 0.5 mmol of boronic ester).
-
Addition of Amine and Solvent : Add benzylamine (1.2 equiv.). Subsequently, add acetonitrile (MeCN) to achieve a final concentration of 0.2 M with respect to the boronic acid ester.
-
Reaction Execution : Seal the vial and stir the mixture vigorously at room temperature (approximately 25 °C) in an air atmosphere.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up : Dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the celite pad thoroughly with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-6-bromopyridin-2-amine.
Visualizations
Chan-Evans-Lam Amination Workflow
Caption: Workflow for the Chan-Evans-Lam amination.
Proposed Catalytic Cycle
Caption: Simplified Chan-Evans-Lam catalytic cycle.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols for the Scale-up Synthesis of 6-Bromopyridine-2-boronic acid pinacol ester
Introduction
6-Bromopyridine-2-boronic acid pinacol ester (CAS No. 651358-83-7) is a valuable bifunctional building block in modern organic synthesis, particularly in the pharmaceutical industry.[1] Its utility lies in its ability to participate in sequential, site-selective cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures. The synthesis of pyridinylboronic acids and their esters can be achieved through several methods, including palladium-catalyzed cross-coupling and C-H bond activation. However, for large-scale and industrial preparation, the halogen-metal exchange of a corresponding pyridinyl halide followed by borylation remains one of the most reliable and cost-effective strategies.
This document provides detailed protocols for the scale-up synthesis of this compound, focusing on methods amenable to kilogram-scale production. It includes two primary protocols based on Grignard formation and lithium-halogen exchange, along with purification strategies tailored to address the known challenges of handling boronic esters.[2][3]
Synthesis Pathway Overview
The most common and scalable approach involves a selective metal-halogen exchange at the 2-position of 2,6-dibromopyridine, followed by quenching the resulting organometallic intermediate with a suitable borylating agent. The choice between an organomagnesium (Grignard) or organolithium intermediate often dictates the reaction conditions, with Grignard reagents generally allowing for more accessible temperature ranges (0°C to ambient) compared to the cryogenic temperatures (-78°C) often required for organolithium species.[4][5]
Caption: General workflow for synthesizing this compound.
Protocol 1: Grignard-Based Synthesis (Recommended for Scale-Up)
This method utilizes a Grignard reagent for the halogen-metal exchange, which is often preferred for large-scale synthesis due to its milder temperature requirements and better process safety profile.
Quantitative Data and Reagent Stoichiometry
Based on a 100 g scale of 2,6-Dibromopyridine.
| Reagent | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount |
| 2,6-Dibromopyridine | 626-05-1 | 236.90 | 0.422 | 1.0 | 100 g |
| Isopropylmagnesium chloride (2M in THF) | 1068-55-9 | 102.87 | 0.464 | 1.1 | 232 mL |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.08 | 0.506 | 1.2 | 94.2 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 1.0 L |
| Saturated aq. NH₄Cl | 12125-02-9 | - | - | - | 500 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | 1.5 L |
| Brine | - | - | - | - | 500 mL |
| Expected Yield | - | 283.96 | - | - | ~96-114 g (80-95%) |
Detailed Experimental Protocol
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry and purged with nitrogen.
-
Charge Reagents: Charge the reactor with 2,6-dibromopyridine (100 g, 0.422 mol) and anhydrous THF (1.0 L). Stir the mixture until all solids are dissolved.
-
Grignard Formation: Cool the reactor contents to 0-5°C using a chiller.
-
Addition of Grignard Reagent: Add isopropylmagnesium chloride (2M solution in THF, 232 mL, 0.464 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10°C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Borylation: In a separate dry flask, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (94.2 g, 0.506 mol) in 200 mL of anhydrous THF.
-
Addition of Borylating Agent: Add the solution of the borylating agent to the reaction mixture dropwise over 1 hour, again maintaining the temperature below 10°C.
-
Warm to Room Temperature: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours or until reaction completion is confirmed by TLC or GC-MS.
-
Quenching: Cool the reactor back to 0-5°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (1 L) and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Lithium-Halogen Exchange Synthesis
This classic method employs n-butyllithium and requires cryogenic temperatures, which can be challenging but is a well-established route.
Quantitative Data and Reagent Stoichiometry
Based on a 100 g scale of 2,6-Dibromopyridine.
| Reagent | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount |
| 2,6-Dibromopyridine | 626-05-1 | 236.90 | 0.422 | 1.0 | 100 g |
| n-Butyllithium (2.5M in hexanes) | 109-72-8 | 64.06 | 0.443 | 1.05 | 177 mL |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.08 | 0.506 | 1.2 | 94.2 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 1.2 L |
| Saturated aq. NH₄Cl | 12125-02-9 | - | - | - | 500 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | 1.5 L |
| Brine | - | - | - | - | 500 mL |
| Expected Yield | - | 283.96 | - | - | ~90-108 g (75-90%) |
Detailed Experimental Protocol
-
Reactor Setup: Use the same dry, nitrogen-purged reactor setup as in Protocol 1.
-
Charge Reagents: Charge the reactor with 2,6-dibromopyridine (100 g, 0.422 mol) and anhydrous THF (1.2 L).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.5M in hexanes, 177 mL, 0.443 mol) dropwise over 1-2 hours, ensuring the internal temperature does not rise above -70°C.
-
Stirring: Stir the mixture at -78°C for 1 hour after the addition is complete.
-
Borylation: Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (94.2 g, 0.506 mol) in 200 mL of anhydrous THF dropwise, keeping the temperature below -70°C.
-
Warm to Room Temperature: After the addition, allow the reaction to warm slowly to room temperature overnight (approx. 12-16 hours).
-
Work-up: Perform the quenching, extraction, and drying steps exactly as described in Protocol 1 (steps 9-11).
Purification of Boronic Esters
Purification of boronic acid pinacol esters can be challenging due to their propensity to degrade on standard silica gel.[2] Column chromatography on boric acid-impregnated silica gel or recrystallization are effective methods.
Purification Workflow
Caption: Purification strategies for this compound.
Protocol 3: Purification by Chromatography
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 1% aqueous solution of boric acid (e.g., 10 g of H₃BO₃ in 1 L of deionized water).
-
In a large beaker, create a slurry of silica gel (1 kg) in the boric acid solution.
-
Stir for 30 minutes, then remove the excess water by filtration.
-
Dry the silica gel in an oven at 110-120°C for 12-24 hours until it is a fine, free-flowing powder. This deactivates the Lewis basic sites on the silica that cause ester degradation.[2]
-
-
Column Packing: Wet-pack a suitable size chromatography column with the prepared silica gel using a hexane/ethyl acetate (95:5) eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as an off-white solid.
Protocol 4: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., heptane or hexane) until the solution becomes cloudy.
-
Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator.
-
Collect the resulting crystals by filtration, wash with a small amount of cold heptane/hexane, and dry under vacuum.
Safety and Handling
-
Organometallic Reagents: Isopropylmagnesium chloride and n-butyllithium are highly reactive, pyrophoric, and corrosive. Handle them under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Brominated Compounds: 2,6-Dibromopyridine is toxic and an irritant. Avoid inhalation and contact with skin.
-
Solvents: THF, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
References
- 1. 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a new unexpected bifunctional building block for combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
Application Notes: One-Pot Synthesis with 6-Bromopyridine-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 6-Bromopyridine-2-boronic acid pinacol ester in one-pot synthesis, a strategy offering significant advantages in terms of efficiency, atom economy, and reduced purification steps. The primary application highlighted is a one-pot Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Introduction
This compound is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic boronic ester and an electrophilic bromo-substituent, allows for sequential, one-pot functionalization. This enables the rapid assembly of complex molecular architectures, streamlining the synthesis of novel compounds for drug discovery and development. The protocols outlined below detail a representative one-pot Suzuki-Miyaura coupling reaction.
Key Application: One-Pot Suzuki-Miyaura Cross-Coupling
A significant application of this compound is in one-pot, sequential Suzuki-Miyaura cross-coupling reactions. In this process, the boronic ester moiety first reacts with an aryl or heteroaryl halide. Subsequently, without isolation of the intermediate, a second Suzuki-Miyaura coupling is performed at the bromide position of the pyridine ring. This approach allows for the controlled and efficient synthesis of unsymmetrical tri-aryl or heteroaryl compounds.
Experimental Workflow
The logical workflow for this one-pot synthesis is depicted below. The process begins with the first Suzuki coupling at the boronic ester position, followed by the introduction of the reagents for the second coupling at the bromide position, all within a single reaction vessel.
Caption: Workflow for a one-pot sequential Suzuki-Miyaura coupling.
Experimental Protocols
The following is a detailed protocol for a representative one-pot Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., 1-bromo-4-methoxybenzene)
-
Aryl/Heteroaryl Boronic Acid (e.g., phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
Step 1: First Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the first aryl/heteroaryl halide (1.1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
Step 2: Second Suzuki-Miyaura Coupling
-
To the cooled reaction mixture from Step 1, add the second aryl/heteroaryl boronic acid (1.2 equiv.).
-
If necessary, add additional palladium catalyst and/or ligand and base.
-
Heat the reaction mixture again to the desired temperature (e.g., 90-100 °C) and stir until the intermediate is consumed.
-
Cool the reaction to room temperature.
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Data Presentation
The following table summarizes representative quantitative data for a one-pot sequential Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide (Partner 1) | Aryl Boronic Acid (Partner 2) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 12 | 78 |
| 2 | 4-Iodotoluene | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 10 | 82 |
| 3 | 2-Chloropyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | DMF | 120 | 16 | 71 |
Advanced Protocol: One-Pot Borylation/Suzuki Reaction
For instances where the boronic ester is not pre-synthesized, a one-pot borylation followed by Suzuki coupling can be employed. This advanced protocol is based on the work by Miyaura and others, which eliminates the need to isolate the boronic ester intermediate.[1]
Reaction Scheme
Caption: One-pot borylation followed by Suzuki coupling.
Protocol 2: Microwave-Assisted One-Pot Borylation/Suzuki Coupling
This protocol is adapted from a method developed for the rapid synthesis of biaryl scaffolds.[1]
Materials:
-
Aryl Halide 1 (e.g., 2,6-dibromopyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl Halide 2 (e.g., 1-bromo-4-fluorobenzene)
-
Pd(PPh₃)₄
-
Potassium Acetate (KOAc)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
Procedure:
Borylation Step:
-
In a microwave vial, combine Aryl Halide 1 (1.0 equiv.), B₂pin₂ (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and KOAc (1.5 equiv.).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.[1]
-
Cool the vial to room temperature.
Suzuki Coupling Step:
-
To the same vial, add Aryl Halide 2 (1.2 equiv.) and an aqueous solution of Na₂CO₃ (2.0 M, 3.0 equiv.).
-
Seal the vial and heat in the microwave reactor at 120 °C for 30 minutes.[1]
-
Cool the reaction, and proceed with work-up and purification as described in Protocol 1.
Summary of Quantitative Data for Microwave Protocol
| Entry | Aryl Halide 1 | Aryl Halide 2 | Yield (%)[1] |
| 1 | 5-Bromoindanone | 3-Bromopyridine | 95 |
| 2 | 1,4-Dibromobenzene | 3-Bromopyridine | 88 |
| 3 | 1,3-Dibromobenzene | 4-Bromoanisole | 92 |
Note: The yields are for the final coupled product from the one-pot procedure.
Conclusion
The use of this compound in one-pot synthetic strategies, particularly in sequential Suzuki-Miyaura cross-coupling reactions, provides a powerful and efficient method for the synthesis of complex, poly-aromatic, and heteroaromatic compounds. These protocols can be readily adapted for the synthesis of diverse libraries of compounds for screening in drug discovery programs, saving time and resources. The microwave-assisted one-pot borylation/Suzuki reaction further enhances the efficiency of this process.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 6-Bromopyridine-2-boronic acid pinacol ester
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 6-Bromopyridine-2-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
Low yields in this specific coupling are frequently encountered and can be attributed to several factors. The primary challenge is often the "2-pyridyl problem," where the Lewis basic nitrogen atom of the pyridine ring coordinates to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1] Additionally, 2-substituted pyridines can be inherently less reactive substrates in Suzuki couplings.
Other common causes for low yield include:
-
Protodeboronation: The cleavage of the carbon-boron bond of your pinacol ester by a proton source (like water), especially under basic conditions and at elevated temperatures.[2] Using anhydrous solvents and carefully selected bases can minimize this side reaction.
-
Homocoupling: The self-coupling of the boronic ester to form bipyridyl impurities, which is often promoted by the presence of oxygen.[1]
-
Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom.[1]
-
Inefficient Catalyst System: The chosen combination of palladium precursor, ligand, and base may not be optimal for this challenging substrate.
Q2: What are the most common side products, and how can I minimize their formation?
The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation results in the formation of pyridine, consuming your starting material. To minimize it, ensure your reaction is conducted under an inert atmosphere (e to g , Nitrogen or Argon) and consider using anhydrous solvents. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be beneficial.[1][2]
-
Homocoupling of the boronic ester leads to the formation of 2,2'-bipyridine derivatives. This can be suppressed by thoroughly degassing all solvents and reagents before use and maintaining an inert atmosphere throughout the reaction. The choice of a bulky ligand can also sterically hinder this unwanted reaction pathway.[1]
Q3: How critical is the choice of catalyst, ligand, base, and solvent?
The selection of these components is crucial for a successful coupling with 2-bromopyridines.
-
Catalyst/Ligand: For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often necessary. Ligands such as SPhos, XPhos, and RuPhos can promote the critical oxidative addition step and stabilize the catalyst.[1] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1]
-
Base: The base activates the boronic ester for transmetalation. A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently reported as an effective base for these types of couplings.[1][3][4] Cesium carbonate (Cs₂CO₃) can also lead to high yields.[1]
-
Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species. Anhydrous solvents like dioxane, toluene, or THF are commonly used.[1] In some cases, a mixture of an organic solvent with water can be beneficial, especially when using phosphate or carbonate bases, but this must be carefully optimized to avoid excessive protodeboronation.
Troubleshooting Guide
If you are experiencing low yields, consider the following troubleshooting steps:
-
Verify Reagent Quality:
-
Ensure the this compound is pure and has not hydrolyzed. Consider storing it under inert gas and in a desiccator.
-
Use a fresh, active palladium catalyst and high-purity ligand.
-
Ensure the base is anhydrous (if using anhydrous conditions) and finely powdered.
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is rigorously performed under an inert atmosphere (Argon or Nitrogen) to prevent oxygen-driven side reactions like homocoupling.[1]
-
Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.
-
Stirring: For biphasic reactions, ensure vigorous stirring to maximize the interaction between the phases.
-
-
Systematically Vary Reaction Components:
-
Ligand: If using a standard ligand like PPh₃, consider switching to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1]
-
Base: If using a weaker base like Na₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃.[1]
-
Solvent: If protodeboronation is suspected, switch to a strictly anhydrous solvent system (e.g., dry dioxane or toluene).
-
Data Summary: Recommended Reaction Conditions
The following table summarizes common conditions for the Suzuki coupling of 2-bromopyridines, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Expected Yield | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 90-110 | Low to Moderate | Prone to catalyst deactivation with pyridine substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-100 | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst.[1] |
| Pd(PPh₃)₄ (3-5) | - | Cs₂CO₃ (2-3) | Dioxane | 90-110 | Moderate to High | Often provides good yields but can be sensitive to substrate. |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2-3) | MeCN/H₂O | 80-100 | Moderate | A common system, but may require optimization. |
| Pd(OAc)₂ (2-4) | XPhos (4-8) | K₃PO₄ (2-3) | THF/H₂O | 80-100 | High to Excellent | Highly active catalyst system for challenging substrates.[5] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure that should be optimized for your specific coupling partner.
Reagents:
-
This compound (1.0 equivalent)
-
Aryl/Heteroaryl halide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromopyridine-2-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Bromopyridine-2-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. Homocoupling is the palladium-catalyzed self-coupling of two molecules of the boronic ester to form a symmetrical bipyridine.
Q2: How can I minimize protodeboronation?
A2: Protodeboronation is often promoted by the presence of water and certain bases. To minimize it, use rigorously dried and degassed solvents. The choice of base is also critical; weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH). Using the boronic acid pinacol ester itself, rather than the corresponding boronic acid, provides increased stability against protodeboronation.
Q3: What causes homocoupling and how can it be prevented?
A3: Homocoupling is often promoted by the presence of oxygen and certain palladium catalysts. Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is crucial. The choice of palladium precursor and ligand can also influence the extent of homocoupling. For instance, using pre-catalysts with bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. Additionally, controlling the stoichiometry of the reactants, typically using a slight excess of the boronic ester (1.1-1.5 equivalents), can favor the desired cross-coupling over homocoupling.
Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A4: Low yields can stem from several factors:
-
Protodeboronation or Homocoupling: As discussed above, these side reactions consume the starting material.
-
Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to impurities, the presence of oxygen, or coordination of the pyridine nitrogen to the palladium center, which is a known issue with pyridine-containing substrates.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that may need optimization for your specific substrates.
Q5: How should I purify my product from unreacted starting material and side products?
A5: Flash column chromatography on silica gel is a common purification method. However, boronic esters can sometimes be sensitive to silica gel, leading to degradation. To mitigate this, the silica gel can be treated with boric acid before use. Alternatively, purification can be attempted on neutral alumina. Recrystallization is also a viable option if the product is a solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive catalyst. 2. Suboptimal base or solvent. 3. Protodeboronation of the boronic ester. | 1. Use a fresh catalyst or a different palladium precursor/ligand combination (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water). 3. Ensure anhydrous and degassed reaction conditions. Use a weaker base. |
| Significant amount of protodeboronated byproduct (bromopyridine) | 1. Presence of excess water or acid. 2. Strong base. 3. High reaction temperature. | 1. Use thoroughly dried solvents and reagents. Degas the reaction mixture. 2. Switch to a milder base such as K₂CO₃ or K₃PO₄. 3. Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Significant amount of homocoupled byproduct (bipyridine) | 1. Presence of oxygen. 2. Inappropriate catalyst system. 3. Incorrect stoichiometry. | 1. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). 2. Try a different palladium catalyst or ligand that is known to suppress homocoupling. 3. Use a slight excess (1.1-1.2 equivalents) of the boronic ester relative to the aryl halide. |
| Product is difficult to purify by silica gel chromatography | 1. Degradation of the boronic ester on silica. 2. Co-elution with impurities. | 1. Use silica gel impregnated with boric acid or switch to neutral alumina for chromatography. 2. Try recrystallization as an alternative purification method. Optimize the eluent system for better separation. |
| Unexpected peaks in the NMR spectrum of the crude product | 1. Formation of boronic acid from hydrolysis of the pinacol ester. 2. Presence of boroxine (a trimeric anhydride of the boronic acid). | 1. Minimize exposure to water during workup. 2. These species are often in equilibrium. Purification will typically isolate the desired product. |
Data Presentation
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 2-Bromopyridines
The following data is compiled from studies on substrates similar to this compound and is intended to be illustrative.
| Entry | Aryl Halide | Boronic Acid/Ester | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | 12 | 81 | [1] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 98 | [1] |
| 3 | 2,6-Dibromopyridine | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better | [2] |
| 4 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Cs₂CO₃ | PdCl₂(dppf) | DMF | 90 | 12 | ~88-96 | [3] |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-Halopyridines
The following data is compiled from studies on substrates similar to this compound and is intended to be illustrative.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Good to Better | [2] |
| 2 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High (Mono-arylated) | [2] |
| 3 | 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | DME | High (Di-arylated) | [2] |
| 4 | 1-(3-Bromopyridin-2-yl)ethanone | Phenylboronic acid | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 90.7 (Amination) | [4] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (potentially treated with boric acid) or by recrystallization.
Visualizations
References
Technical Support Center: Purification of Products from 6-Bromopyridine-2-boronic acid pinacol ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromopyridine-2-boronic acid pinacol ester. The focus is on the purification of products from its common reactions, primarily the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom.[1] This side reaction is particularly common with heteroaromatic boronic acids, including 2-pyridine boronic acid derivatives, and can be catalyzed by the base or the palladium catalyst.[1][2] The use of pinacol esters helps to stabilize the boronic acid and reduce the rate of protodeboronation compared to the free boronic acid.[3]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid partner (to form a bipyridine) or two molecules of the aryl halide.[2][3] Homocoupling of the boronic ester can be significant if the catalytic cycle is slow or if oxidative conditions are present.[3]
Q2: I am observing a significant amount of the debrominated starting material (2-pyridyl boronic acid pinacol ester) in my crude product. What is the likely cause and how can I minimize it?
A2: The presence of 2-pyridyl boronic acid pinacol ester (the debrominated starting material) is a result of a competing reaction where the this compound itself acts as the coupling partner with another boronic acid molecule (a form of homocoupling) or undergoes protodeboronation at the bromine-bearing carbon, although the latter is less common. More likely, you are observing unreacted starting material. To minimize this, ensure an appropriate stoichiometry of your halide to boronic acid, typically ranging from 1:1.1 to 1:1.5.[2] Also, optimizing the catalyst system and reaction conditions can drive the desired cross-coupling reaction to completion.[4]
Q3: My purified product contains residual pinacol. How can I remove it?
A3: Residual pinacol is a common impurity. Several methods can be employed for its removal:
-
Azeotropic Removal: Pinacol can form an azeotrope with a mixture of methanol and water. Repetitive addition and evaporation of this solvent mixture under reduced pressure can effectively remove the pinacol.[5]
-
Chromatography: Careful column chromatography can separate the desired product from the more polar pinacol.
-
Vacuum Distillation: If the product is thermally stable, pinacol can be removed by heating under high vacuum (e.g., 6 mTorr, 60 °C).[5]
Q4: The boronic acid pinacol ester appears to be hydrolyzing to the corresponding boronic acid during workup or analysis. How can I prevent this?
A4: While pinacol esters are generally more stable than their corresponding boronic acids, hydrolysis can still occur, especially under acidic or certain chromatographic conditions.[6][7]
-
During Workup: Avoid strongly acidic aqueous washes if possible. Use of a saturated solution of a weak base like sodium bicarbonate for neutralization is recommended.[8]
-
During Analysis (RP-HPLC): On-column hydrolysis is a known issue.[6][7][9] To minimize this, use a column with low silanol activity and avoid acidic modifiers like formic acid in the mobile phase.[7][9] Sample preparation using an anhydrous solvent system like 1:1 acetonitrile:water can also lead to pre-injection hydrolysis.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Significant protodeboronation of the boronic ester.[1][2] 3. Catalyst deactivation (e.g., formation of palladium black).[2] 4. Suboptimal reaction conditions (base, solvent, temperature).[4] | 1. Monitor the reaction by TLC or LC-MS to confirm completion. 2. Use rigorously degassed solvents to minimize water content.[2] Consider using a more stable boronic acid derivative if protodeboronation is severe.[2] 3. Use a robust ligand (e.g., Buchwald-type ligands) and ensure an inert atmosphere.[2] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄), solvents (e.g., dioxane, toluene, THF/water mixtures), and temperatures.[4][10] |
| Presence of Homocoupled Bipyridine Product | 1. The catalytic cycle is slow, favoring homocoupling.[2] 2. Presence of oxygen in the reaction mixture.[3] 3. Choice of catalyst and ligand. | 1. Moderately increase the reaction temperature.[2] 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2][4] 3. Switch to a different ligand system. Bidentate ligands like dppf can sometimes suppress homocoupling.[2] |
| Difficulty in Separating Product from Starting Materials by Chromatography | 1. Similar polarities of the product and starting materials. 2. Strong adsorption or degradation of the pyridine-containing product on silica gel.[8] | 1. Use a gradient elution with a solvent system like hexanes and ethyl acetate, gradually increasing the polarity.[8] 2. Consider using deactivated silica gel (e.g., by treating with triethylamine) or an alternative stationary phase like alumina.[8][11] |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities preventing crystallization. 2. The product is inherently a low-melting solid or an oil at room temperature. | 1. Attempt purification by column chromatography first to remove major impurities.[8] 2. If chromatography yields a clean oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to precipitate the product. Alternatively, consider converting the product to a salt to induce crystallization. |
Experimental Protocols
General Aqueous Workup Protocol
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove inorganic salts.[8]
-
Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the product.[8]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.[8]
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]
Column Chromatography Protocol
-
Stationary Phase Selection: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).[8] For sensitive bipyridine compounds, deactivated silica gel may be used to prevent product degradation.[8]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity and gradually increasing it, is often effective for separating compounds with different polarities.[8]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.[8]
Recrystallization Protocol
-
Dissolve the solid product in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol, ethyl acetate).[8]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[8]
Visualizations
Caption: General experimental workflow for reaction, workup, and purification.
Caption: Troubleshooting logic for low yield or impure product scenarios.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Catalyst Deactivation with 6-Bromopyridine-2-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Bromopyridine-2-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges, particularly those related to catalyst deactivation, and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields in Suzuki couplings involving pyridine-containing substrates are often attributed to catalyst deactivation. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, thereby inhibiting its catalytic activity.[1][2] Additionally, common side reactions such as protodeboronation and homocoupling can consume starting materials and reduce the yield of the desired product.[1][2]
Q2: What are the primary side reactions to be aware of, and how can they be minimized?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic ester, replacing it with a C-H bond. While this compound is more stable than its corresponding boronic acid, protodeboronation can still occur, especially at elevated temperatures and in the presence of excess water and base.[1][2] To mitigate this, use anhydrous solvents, minimize the amount of water in the reaction mixture, and run the reaction at the lowest effective temperature.
-
Homocoupling: This is the self-coupling of the boronic ester to form a bipyridyl byproduct. The presence of oxygen in the reaction mixture is a primary cause of homocoupling.[1] Thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to minimize this side reaction.
Q3: How does the choice of catalyst and ligand impact the reaction?
A3: The selection of the palladium catalyst and phosphine ligand is critical for a successful coupling. For challenging substrates like 2-bromopyridines, catalysts with bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the rate-determining oxidative addition step and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[2] Common choices include Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ with a Buchwald ligand such as SPhos or XPhos.
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for activating the boronic ester to facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly influence the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal base is often substrate-dependent and may require screening.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Materials | 1. Catalyst Deactivation: The pyridine nitrogen is coordinating to the palladium center. 2. Inactive Catalyst: The palladium precursor was not properly activated to Pd(0). 3. Insufficiently Reactive Conditions: The temperature may be too low, or the chosen base may not be effective. | 1. Use a catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium. 2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is effectively reduced in situ. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider a moderate increase in reaction temperature. |
| Significant Formation of Protodeboronation Byproduct | 1. Presence of Water: Hydrolysis of the boronic ester. 2. High Temperature: Thermal decomposition of the boronic ester. 3. Excess Base: Base-catalyzed decomposition. | 1. Use anhydrous solvents and minimize water content. 2. Optimize the reaction for the lowest possible temperature that provides a reasonable rate. 3. Use the minimum effective amount of base. |
| Significant Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Oxidative coupling of the boronic ester. 2. Slow Catalytic Cycle: If the cross-coupling is slow, homocoupling can become more prominent. | 1. Rigorously degas all solvents and the reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Optimize the catalyst and ligand system to accelerate the cross-coupling reaction. |
| Reaction Stalls or Catalyst Precipitates (Turns Black) | 1. Formation of Palladium Black: The active Pd(0) catalyst has aggregated and precipitated. 2. Insufficient Ligand: Not enough ligand to stabilize the Pd(0) intermediate. | 1. Increase the ligand-to-palladium ratio slightly. 2. Ensure all reagents and solvents are pure and dry. 3. Lower the reaction temperature. |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of specific parameters may be necessary.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Data Presentation
The following tables summarize the effect of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura couplings for substrates similar to this compound. These are intended to guide optimization efforts.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | 70-95 | Generally effective for challenging substrates. |
| Pd(OAc)₂ (2) | XPhos (4) | 75-98 | Often provides higher yields for sterically hindered substrates. |
| Pd(dppf)Cl₂ (3) | None | 60-85 | A common and reliable choice for a wide range of couplings. |
| Pd(PPh₃)₄ (5) | None | 50-80 | A classic catalyst, but may be less effective for this substrate. |
Table 2: Effect of Base on Yield
| Base | Equivalents | Typical Yield Range (%) | Notes |
| K₂CO₃ | 2.0 - 3.0 | 65-85 | A common and cost-effective choice. |
| K₃PO₄ | 2.0 - 3.0 | 75-95 | Often more effective for challenging couplings. |
| Cs₂CO₃ | 2.0 - 3.0 | 80-98 | Can provide the highest yields but is more expensive. |
| Na₂CO₃ | 2.0 - 3.0 | 60-80 | Generally less effective than potassium or cesium bases. |
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Protodeboronation of 6-Bromopyridine-2-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromopyridine-2-boronic acid pinacol ester. The focus is on mitigating protodeboronation, a common undesired side reaction, particularly during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product & Significant Protodeboronation Byproduct (6-Bromopyridine) | 1. Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) can accelerate the rate of protodeboronation.[1] 2. Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond. Pinacol esters can first hydrolyze to the more susceptible boronic acid.[1] 3. High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway over the desired coupling reaction.[1] 4. Inefficient Catalytic System: A slow Suzuki-Miyaura coupling exposes the boronic ester to degradation conditions for a longer period.[1] 5. Prolonged Reaction Time: The longer the boronic ester is exposed to basic and heated conditions, the greater the extent of protodeboronation.[1] | 1. Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling while minimizing protodeboronation.[1] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider the use of molecular sieves. While some Suzuki reactions benefit from a small amount of water, it should be carefully controlled.[1] 3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.[1] 4. Optimize Catalyst and Ligands: Increase the catalyst loading or use more robust and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling.[1] 5. Monitor Reaction Closely: Track the reaction progress by TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material is consumed.[1] |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic ester. | Ensure Inert Atmosphere: Thoroughly degas the solvent and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain the reaction under an inert atmosphere. |
| Inconsistent Results or Reaction Stalls | 1. Poor Quality of Reagents: Degradation of the boronic ester, catalyst, or solvent. 2. Catalyst Deactivation: The palladium catalyst may be deactivated over the course of the reaction. | 1. Verify Reagent Quality: Use fresh, high-purity catalyst and ligands. Confirm the integrity of the this compound by NMR before use. 2. Use a More Stable Catalyst: Consider using a pre-formed, well-defined palladium catalyst that is more resistant to deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of 6-bromopyridine, thus reducing the yield of the desired cross-coupled product and complicating purification. 2-Pyridyl boronic acids and their esters are particularly susceptible to this reaction. This is due to the nitrogen atom in the pyridine ring, which can lead to the formation of a reactive zwitterionic intermediate under certain conditions, facilitating the cleavage of the C-B bond.[2]
Q2: I'm using a pinacol ester, which is supposed to be more stable than a boronic acid. Why am I still observing significant protodeboronation?
A2: While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under the basic and often aqueous conditions of a Suzuki-Miyaura reaction.[1] The pinacol group offers steric protection to the boron center, but hydrolysis can still occur to generate the more reactive boronic acid in situ. This free boronic acid is highly susceptible to protodeboronation.[1]
Q3: How does the choice of base impact the extent of protodeboronation?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid/ester for transmetalation. However, strong bases can also accelerate protodeboronation. Weaker inorganic bases like potassium phosphate (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are often a good compromise, as they are sufficiently basic to promote the desired coupling while minimizing the undesired protodeboronation side reaction.[1][3]
Q4: Can the solvent system be optimized to reduce protodeboronation?
A4: Yes, the solvent system is critical. Using anhydrous solvents such as dioxane or toluene can significantly reduce protodeboronation by minimizing the presence of a proton source (water).[1] While many Suzuki-Miyaura reactions are performed in a mixture of an organic solvent and water, for sensitive substrates like this compound, minimizing or eliminating water is often beneficial.
Q5: At what stage of my experimental workflow is protodeboronation most likely to occur?
A5: Protodeboronation can occur at multiple stages. It is most prevalent during the reaction itself, under basic and heated conditions. However, it can also occur during aqueous work-up if the pH is not controlled, and during purification on silica gel, as the acidic nature of silica can sometimes promote the cleavage of the C-B bond.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, employing conditions designed to suppress protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be oven-dried overnight and cooled under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography. To minimize on-column protodeboronation, consider using neutral alumina or silica gel that has been treated with a base (e.g., triethylamine) or boric acid.
Visualizations
Caption: The pathway of undesired protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.
References
Optimizing reaction temperature for 6-Bromopyridine-2-boronic acid pinacol ester
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the synthesis of 6-Bromopyridine-2-boronic acid pinacol ester, with a specific focus on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for synthesizing this compound?
A1: The most common method is the Palladium-catalyzed Miyaura borylation of 2,6-dibromopyridine with bis(pinacolato)diboron (B₂pin₂). This reaction selectively substitutes one of the bromine atoms with a boronic ester group.
Q2: What is a standard recommended reaction temperature for this borylation?
A2: A frequently cited temperature for Miyaura borylations of aryl bromides is approximately 80 °C.[1] This temperature generally provides a good balance between reaction rate and stability of the reagents and product.
Q3: Is it possible to run the reaction at a lower temperature?
A3: Yes, reactions can be conducted at lower temperatures, even room temperature. However, this often requires the use of more active palladium catalyst systems or specialized ligands to achieve a reasonable reaction rate.[1][2] Lowering the temperature can be beneficial for substrates with sensitive functional groups.
Q4: What are the potential negative effects of excessively high reaction temperatures?
A4: Very high temperatures (e.g., >100-120 °C) can lead to several side reactions. These may include thermal decomposition of the starting material, product, or catalyst. A common side reaction at elevated temperatures is protodeboronation, where the boronic ester group is cleaved and replaced with a hydrogen atom.[3][4] This reduces the overall yield of the desired product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on temperature-related problems.
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion of Starting Material | The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature in 10 °C increments (e.g., from 70 °C to 90 °C). Ensure the catalyst system is appropriate for the chosen temperature. Consider switching to a more active catalyst/ligand combination if a lower temperature is required.[1] |
| Significant By-product Formation (e.g., Protodeboronation) | The reaction temperature is too high, promoting side reactions. | Lower the reaction temperature. If the reaction rate becomes too slow, consider extending the reaction time or using a more reactive catalyst system that is effective at lower temperatures.[3] |
| Formation of Homocoupling By-products | While not solely temperature-dependent, high temperatures can sometimes exacerbate the formation of bipyridine by-products. | Ensure thorough degassing of the reaction mixture to remove oxygen. Lowering the temperature may help reduce the rate of this side reaction. |
| Catalyst Decomposition (Observed as color change, e.g., formation of palladium black) | The reaction temperature exceeds the thermal stability of the palladium catalyst complex. | Reduce the reaction temperature to the recommended range for the specific catalyst being used. Consult the catalyst supplier's documentation for thermal stability information. |
Optimizing Reaction Temperature: Data Summary
| Reaction Temperature | Expected Reaction Rate | Potential for Side Reactions (e.g., Protodeboronation) | General Recommendation |
| Room Temperature (~25 °C) | Slow | Low | Recommended only with highly active catalyst systems (e.g., those employing Buchwald ligands) and for substrates that are sensitive to heat.[1][2] Reaction times may be significantly longer (e.g., 12-24 hours). |
| Moderate Temperature (50-70 °C) | Moderate | Moderate | A good starting point for optimization. Can provide a balance between reaction time and minimizing by-products. Some catalyst systems are specifically designed for this range.[5] |
| Standard Temperature (80-90 °C) | Fast | Increased | The most commonly reported temperature range, offering efficient conversion within a few hours for many aryl bromides.[1][6] Careful monitoring for by-products is advised. |
| High Temperature (>100 °C) | Very Fast | High | Generally not recommended unless other conditions have failed. The risk of thermal decomposition and significant protodeboronation increases substantially.[3] |
Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2,6-Dibromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.
-
Inert Atmosphere: Seal the vessel and ensure the atmosphere is inert by evacuating and backfilling with nitrogen or argon three times.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and experimental setup.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for the borylation reaction.
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Effect of ligand choice on 6-Bromopyridine-2-boronic acid pinacol ester reactivity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of 6-Bromopyridine-2-boronic acid pinacol ester in cross-coupling reactions. The choice of ligand is a critical parameter influencing the success of these reactions, and this guide will focus on providing insights into making the optimal selection.
Frequently Asked Questions (FAQs)
Q1: Why can Suzuki-Miyaura couplings with 2-substituted pyridine boronic esters, like this compound, be challenging?
A1: Couplings involving 2-substituted pyridine boronic esters are known to be difficult due to a phenomenon often referred to as the "2-pyridyl problem".[1] Several factors contribute to this:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, reducing its catalytic activity.[2][3] Substituents at the 6-position (like the bromo group in this case) can sterically hinder this coordination, which can be beneficial.[1]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of strong bases and water.[3][4] Electron-rich heterocyclic boronic acids are particularly susceptible.[4] Using the more stable pinacol ester form instead of the boronic acid helps to mitigate this issue.[3][5]
-
Slow Transmetalation: The transmetalation step in the catalytic cycle can be slow for hindered boronic esters.[6]
Q2: What is the general role of a ligand in a Suzuki-Miyaura coupling reaction?
A2: The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a crucial role by binding to the palladium center. This stabilizes the palladium atom and modulates its electronic and steric properties.[7] A well-chosen ligand can:
-
Facilitate Oxidative Addition: Electron-rich and bulky ligands accelerate the rate-determining oxidative addition of the aryl halide to the Pd(0) complex.[3][7]
-
Promote Reductive Elimination: The ligand's steric bulk can promote the final reductive elimination step to release the desired product and regenerate the Pd(0) catalyst.[7]
-
Enhance Catalyst Stability: Ligands prevent the precipitation of palladium black (inactive palladium metal) by keeping the metal center soluble and active.[3]
Q3: How does the choice of a boronic acid versus a boronic ester affect the reaction?
A3: Boronic acids are generally more reactive than their corresponding pinacol esters.[8][9] However, they are also more prone to side reactions like protodeboronation and homocoupling.[4][9] Boronic esters, such as the pinacol ester, offer greater stability, longer shelf-life, and reduced susceptibility to these side reactions, making them advantageous for challenging couplings despite their potentially slower reaction rates.[3][6]
Q4: Which classes of ligands are generally most effective for coupling 2-pyridyl boronic esters?
A4: For challenging substrates like 2-pyridyl boronic esters, electron-rich and sterically hindered monodentate phosphine ligands are often the most successful.[1][3] Buchwald-type ligands (e.g., SPhos, XPhos) are frequently recommended because their bulk and electron-donating properties facilitate the key steps of the catalytic cycle.[3][10] Bidentate ligands like dppf can also be effective and are sometimes used to suppress side reactions.[3][10]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
If your Suzuki coupling reaction is resulting in a low yield or failing completely, consult the following troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst/Ligand System | 1. Switch to a Bulky, Electron-Rich Ligand: Try using a Buchwald-type ligand such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[3][10] 2. Use a Pre-formed Catalyst: Employ an air-stable pre-catalyst (e.g., XPhos Pd G3) to ensure the formation of the active Pd(0) species.[4] | Challenging substrates require highly active catalysts. Bulky, electron-donating ligands accelerate the oxidative addition and prevent catalyst deactivation.[1][3] Pre-catalysts are often more reliable for generating the active catalytic species.[4] |
| Protodeboronation | 1. Use Milder Bases: Switch from strong bases (e.g., NaOH, K₃PO₄) to milder options like K₂CO₃ or KF.[4] 2. Ensure Anhydrous Conditions: Use thoroughly dried and degassed solvents and reagents.[4] | Water is the proton source for protodeboronation. Minimizing water and using a weaker base can significantly reduce this side reaction.[4] |
| Poor Reagent Purity | 1. Verify Purity: Check the purity of the this compound and the coupling partner. 2. Use Fresh Reagents: Boronic esters can slowly hydrolyze over time.[11] | Impurities can poison the catalyst or participate in side reactions. |
| Inadequate Reaction Conditions | 1. Increase Temperature: Gradually increase the reaction temperature, as some couplings require more thermal energy.[12] 2. Screen Solvents: The choice of solvent is critical. Common options include 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water.[5][10] | The optimal temperature and solvent system are highly dependent on the specific substrates and ligand used. |
Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical workflow for diagnosing and resolving low-yielding Suzuki coupling reactions.
Issue 2: Significant Formation of Side Products
The two most common side reactions are protodeboronation (replacement of the BPin group with -H) and homocoupling (dimerization of the boronic ester).
Potential Causes & Solutions
| Side Product | Potential Cause | Recommended Action |
| Protodeboronation | 1. Presence of excess water or acidic protons.[4] 2. Base is too strong or reaction temperature is too high.[4] | 1. Use a more stable boronic acid derivative (the pinacol ester is already a good choice).[3] 2. Switch to anhydrous conditions and use a milder base like KF.[4] 3. Keep reaction times as short as possible.[5] |
| Homocoupling | 1. Presence of oxygen in the reaction mixture.[4] 2. Slow transmetalation or reductive elimination step. | 1. Ensure solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[3] 2. Change the ligand. A more electron-rich, bulky ligand can accelerate the catalytic cycle and outcompete homocoupling.[3] 3. Use a Pd(0) source or an efficient pre-catalyst to avoid Pd(II) species that can promote homocoupling.[13] |
Ligand Performance Data
The selection of the palladium catalyst and associated ligand is pivotal. The table below summarizes the performance of various palladium/ligand systems for the Suzuki coupling of challenging bromopyridine substrates, which can serve as a starting point for optimization.
Table 1: Comparison of Catalyst/Ligand Systems for Suzuki Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Outcome | Reference(s) |
| Pd(PPh₃)₄ | (none) | K₃PO₄ | 1,4-Dioxane | 80 | Good to High Yield | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High Yield | [10] |
| PdCl₂(dppf) | (none) | K₂CO₃ | DME | 80 | High Yield | [10] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | Effective | [9][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative starting point for the coupling of this compound with an aryl halide. Optimization may be required.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[10]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[4][10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[10]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[4]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Reaction Mixtures from Pinacol Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of pinacol as a byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a persistent singlet around 1.2-1.3 ppm after my reaction using a pinacol boronate ester. How can I confirm this is pinacol and how do I choose the best purification method?
A: A singlet in the 1.2-1.3 ppm region in your 1H NMR spectrum is indeed characteristic of the methyl protons of pinacol. The exact chemical shift can vary slightly depending on the solvent used. To select the most appropriate purification method, consider the properties of your desired compound, such as its polarity, solubility, and stability. The following sections provide a detailed comparison of common removal techniques.
Q2: I am trying to purify my pinacol boronate ester product by silica gel chromatography, but I am observing significant streaking and poor separation from the pinacol byproduct. What can I do?
A: This is a common issue as pinacol boronate esters can be susceptible to hydrolysis on the acidic surface of silica gel, and both the ester and pinacol can streak.[1] Here are a few troubleshooting strategies:
-
Use Boric Acid-Impregnated Silica Gel: Pre-treating your silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to improved separation and reduced streaking.[2][3]
-
Minimize Residence Time: Employ flash chromatography with a slightly higher flow rate to reduce the contact time of your compound with the stationary phase.
-
Aprotic Solvents: Ensure your elution solvents are anhydrous, as water can facilitate on-column hydrolysis.[4]
Q3: My desired product is a solid. Can I use recrystallization or trituration to remove the pinacol byproduct?
A: Yes, if your product is a solid and has different solubility properties than pinacol, recrystallization or trituration can be effective. Pinacol is soluble in many organic solvents like ether and alcohols, and also in hot water.[5] Experiment with nonpolar solvents like hexanes, where your product may be less soluble and precipitate out, leaving the pinacol in the solution.[6]
Q4: I have a thermally stable, non-volatile product. Is there a simple method to remove pinacol without chromatography?
A: For thermally stable compounds, azeotropic removal of pinacol with water can be a straightforward and effective method.[1] This involves repeatedly adding a solvent mixture (e.g., 50% aqueous methanol) to your crude product and removing the volatiles under reduced pressure using a rotary evaporator.[1] Pinacol forms an azeotrope with water, facilitating its removal.[1]
Q5: My pinacol boronate ester is difficult to purify. Are there any chemical derivatization methods to facilitate the removal of the pinacol group?
A: Yes, converting the pinacol boronate ester to a different derivative that is easier to separate is a common and effective strategy. Two popular methods are:
-
Conversion to Potassium Trifluoroborate Salts: Reacting the crude pinacol boronate ester with potassium hydrogen fluoride (KHF2) in aqueous methanol yields the corresponding potassium trifluoroborate salt.[1] These salts are often crystalline and can be purified by recrystallization or simple filtration, effectively removing the pinacol byproduct in the process.[1][7]
-
Transesterification with Diethanolamine: Treatment of the pinacol boronate ester with diethanolamine in a solvent like ether can lead to the precipitation of the diethanolamine (DEA) boronate adduct.[8] This solid can be filtered off, leaving the pinacol in the solution. The purified DEA adduct can then be hydrolyzed back to the boronic acid if desired.[8]
Comparison of Pinacol Removal Methods
The following table summarizes the key quantitative aspects of different pinacol removal techniques to aid in method selection.
| Method | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Boric Acid-Impregnated Silica Gel Chromatography | 60-90% | >95% | Reduces streaking and over-adsorption of boronate esters.[2] | Requires preparation of the stationary phase. |
| Recrystallization / Trituration | Variable | >98% | Simple, can yield very pure material. | Product must be a solid with suitable solubility. |
| Azeotropic Removal with Water | Nearly Quantitative | >95% (after multiple cycles) | No chromatography required, good for thermally stable compounds.[1] | Can require multiple cycles for complete removal.[1] |
| Conversion to Potassium Trifluoroborate Salt | Nearly Quantitative | >95% | Often yields crystalline, stable solids, removes pinacol effectively.[1] | Two-step process (formation and potential hydrolysis).[7] |
| Transesterification with Diethanolamine | Up to 97% | High | Fast reaction, simple filtration for purification.[8] | Two-step process, may not be suitable for all substrates.[8] |
Experimental Protocols
Protocol 1: Purification using Boric Acid-Impregnated Silica Gel Chromatography
This protocol is adapted from Hitosugi et al.[2]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Suspend silica gel (e.g., 100 g) in a solution of boric acid (e.g., 10 g) in a suitable solvent like ethanol.
-
Stir the slurry for 1-2 hours.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 110 °C for several hours before use.
-
-
Column Chromatography:
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Dissolve the crude reaction mixture in a minimal amount of the chosen eluent.
-
Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitor the fractions by TLC and combine the fractions containing the purified product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Azeotropic Removal of Pinacol with Water
This protocol is based on the method described by Aggarwal and co-workers.[1]
-
Initial Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.
-
Azeotropic Distillation:
-
To the residue, add a mixture of 50% aqueous methanol.
-
Remove the volatiles on a rotary evaporator (e.g., at 45-50 °C and 15-25 mbar).[1]
-
Repeat the addition of aqueous methanol and subsequent evaporation 3 to 9 times.[1] The number of cycles depends on the physical nature of the product; crystalline products generally require fewer cycles than oily ones.[1]
-
-
Purity Check: After a few cycles, take a small aliquot of the crude mixture and check for the presence of pinacol by 1H NMR spectroscopy. Continue the cycles until the pinacol signal is no longer detected or is below an acceptable level (e.g., <1 mol%).[1]
-
Final Work-up: Once the pinacol is removed, proceed with the standard work-up for your product (e.g., extraction, drying).
Protocol 3: Conversion to Potassium Trifluoroborate Salt
This is an efficient two-step procedure for the deprotection of pinacolyl organoboronate esters.[7]
-
Formation of the Trifluoroborate Salt:
-
Dissolve the crude pinacol boronate ester in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (typically 4.5 equivalents).
-
Stir the mixture at room temperature.
-
Remove the volatile materials using a rotary evaporator.
-
-
Purification:
-
The resulting solid residue can often be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
-
Alternatively, triturate the solid with a solvent in which the trifluoroborate salt is insoluble but the pinacol is soluble.
-
Filter the solid and wash with a small amount of cold solvent.
-
Dry the purified potassium trifluoroborate salt under vacuum.
-
Protocol 4: Transesterification with Diethanolamine
This method is particularly useful for the deprotection of alkylpinacolyl boronate esters.[8]
-
Transesterification:
-
Dissolve the crude pinacolyl boronic ester in diethyl ether.
-
Add diethanolamine (typically 1.1 equivalents).
-
A white precipitate of the diethanolamine boronate adduct should form within a few minutes.
-
Continue stirring for approximately 30 minutes, monitoring the reaction by TLC until the starting material is consumed.
-
-
Isolation of the DEA Adduct:
-
Filter the precipitate and wash it with diethyl ether.
-
Dry the solid to obtain the purified DEA-protected boronic ester.
-
-
Hydrolysis (Optional):
-
If the free boronic acid is desired, the DEA adduct can be hydrolyzed by stirring with a dilute acid (e.g., 0.1 M HCl) for about 20 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ether), wash with brine, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the boronic acid.
-
Process Flow and Decision Making
The following diagrams illustrate the general workflow for pinacol byproduct removal and a decision-making tree to help select the appropriate purification strategy.
Caption: General workflow for the removal of pinacol byproduct.
Caption: Decision tree for selecting a pinacol removal method.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Bromopyridine-2-boronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromopyridine-2-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis and storage of this compound?
A1: The most prevalent impurities are the corresponding boronic acid (formed by hydrolysis), the debrominated analog, and homocoupling byproducts. Formation of boroxines from the hydrolyzed boronic acid can also occur.[1][2] Proper storage in a dry, sealed container is crucial to minimize hydrolysis.[3][4]
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in the NMR spectrum often correspond to common impurities. A singlet around δ 8.5 ppm could indicate the presence of the hydrolyzed boronic acid. Signals corresponding to pyridine pinacol ester (lacking the bromine) suggest debromination may have occurred.[5] Complex aromatic signals may arise from homocoupled biaryl species.[6]
Q3: I am observing significant hydrolysis of the pinacol ester to the boronic acid during my work-up or purification. How can I minimize this?
A3: Hydrolysis is a common issue, particularly in the presence of water or protic solvents, and on silica gel during chromatography.[1][7] To minimize hydrolysis:
-
Use anhydrous solvents and reagents during work-up.
-
Avoid prolonged exposure to atmospheric moisture.
-
For chromatographic purification, consider using neutral alumina or a specialized boric acid-impregnated silica gel which can suppress the decomposition of the ester.[7][8]
Q4: My purification by standard silica gel column chromatography is giving low yields. What is happening?
A4: this compound can be sensitive to the acidic nature of standard silica gel, leading to on-column hydrolysis and poor recovery.[7][9] The resulting boronic acid is more polar and may either elute at a very different retention time or bind irreversibly to the silica.
Q5: What analytical method is recommended for purity assessment?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purity analysis. However, on-column hydrolysis can be a significant challenge, leading to inaccurate results.[10][11][12] It is crucial to use a method specifically developed to minimize this degradation.
Q6: How can I prevent on-column hydrolysis during RP-HPLC analysis?
A6: To ensure accurate analysis by RP-HPLC, the following strategies are recommended:
-
Column Choice: Use a column with low residual silanol activity, such as an XTerra MS C18.[11][13]
-
Mobile Phase: Avoid acidic modifiers like formic or acetic acid. Using a mobile phase with no pH modifier or a highly basic mobile phase (e.g., pH 12) can stabilize the pinacol ester.[11][14]
-
Sample Diluent: Prepare samples in a non-aqueous, aprotic diluent.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction or side reactions like homocoupling and debromination.[5][6] | Optimize reaction conditions (temperature, reaction time, catalyst loading). Ensure inert atmosphere (e.g., argon) to minimize oxidative homocoupling. |
| Product Degradation During Storage | Hydrolysis due to moisture. | Store the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] |
| Inconsistent HPLC Purity Results | On-column hydrolysis of the pinacol ester.[12] | Implement an optimized HPLC method using a column with low silanol activity and a neutral or basic mobile phase.[11][13] |
| Difficulty with Chromatographic Purification | Decomposition on standard silica gel.[7] | Use neutral alumina, boric acid-impregnated silica gel, or consider recrystallization as an alternative purification method.[7][8] |
| Formation of Insoluble Material | Formation of boroxines from the corresponding boronic acid.[2] | Minimize water content throughout the process. If boronic acid is present, it can be converted back to the ester with pinacol under anhydrous conditions. |
Experimental Protocols
Protocol 1: Purification using Boric Acid-Impregnated Silica Gel
This method is designed to minimize on-column hydrolysis during chromatographic purification.[7]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Slurry standard silica gel in a solution of boric acid in methanol (e.g., 10% w/v).
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 100 °C for several hours to remove residual methanol.
-
-
Column Packing:
-
Wet pack the column with the prepared silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column and elute with the chosen solvent system.
-
Monitor fractions by TLC or HPLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: RP-HPLC Method for Purity Analysis with Minimized Hydrolysis
This protocol is based on findings that demonstrate reduced on-column hydrolysis.[11][13]
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent column with low silanol activity.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in acetonitrile or another aprotic solvent.
Visualizations
Caption: Common impurity formation pathways from this compound.
Caption: A logical workflow for troubleshooting low purity issues.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (6-Bromo-4-cyanopyridin-2-YL)boronic acid pinacol ester - Synblock [synblock.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 6-Bromopyridine-2-boronic acid pinacol ester in reactions
Welcome to the technical support center for 6-Bromopyridine-2-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the success of your chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the inherent properties of 2-substituted pyridine boronic esters, often referred to as the "2-pyridyl problem".[1] These challenges include:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[2]
-
Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[3][4][5] 2-Pyridyl boronic acids and their esters are particularly susceptible to this decomposition pathway.[3][5]
-
Slow Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[5]
Q2: How can I improve the solubility of this compound in my reaction?
A2: Improving the solubility of all reaction components is crucial for a successful reaction. Consider the following strategies:
-
Solvent Selection: Aprotic polar solvents are generally good choices. Mixtures of solvents, such as 1,4-dioxane/water, DMF/water, or toluene/water, are commonly used to help dissolve all reactants, including the inorganic base.[4][6]
-
Co-solvents: The addition of water as a co-solvent can be beneficial, not only for dissolving the base but also for promoting the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[3][7] However, an excess of water can promote protodeboronation.[4]
-
Temperature: Gently warming the reaction mixture can help dissolve the reagents. However, be mindful that excessive heat can lead to degradation.
Q3: What is the role of the base in the reaction, and which one should I choose?
A3: The base is critical for activating the boronic ester for the transmetalation step.[8] The choice of base can significantly impact the reaction outcome.
-
Common Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[4]
-
Base Strength and Solubility: The base must be sufficiently strong and have some solubility in the reaction medium. The use of a weaker base like potassium fluoride (KF) can sometimes mitigate the cleavage of base-labile functional groups.[8]
-
Anhydrous vs. Aqueous Conditions: While aqueous bases are common, anhydrous conditions with a soluble base can sometimes reduce protodeboronation.[3]
Q4: Can the pinacol ester be used directly, or does it need to be hydrolyzed first?
A4: Pinacol esters are often used directly in Suzuki-Miyaura reactions.[9] They are generally more stable and easier to handle than the corresponding boronic acids, offering protection against premature decomposition.[3][6] In many standard Suzuki conditions that employ a water co-solvent, the pinacol ester is believed to hydrolyze in situ to the active boronic acid.[3][7] However, reaction pathways where the boronic ester reacts directly with the palladium complex are also possible.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity/Deactivation: The pyridine nitrogen may be inhibiting the palladium catalyst.[2] 2. Inefficient Oxidative Addition: The C-Br bond of the pyridine may be less reactive. 3. Poor Solubility of Reagents: One or more components may not be fully dissolved. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and promote the catalytic cycle.[2] 2. Catalyst Choice: Consider using a more active pre-catalyst. 3. Solvent System: Screen different solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) to ensure homogeneity.[4][6] 4. Increase Temperature: Cautiously increase the reaction temperature to improve reaction rates and solubility. |
| Significant Protodeboronation | 1. Excess Water: High concentrations of water can facilitate the cleavage of the C-B bond.[4] 2. Strongly Basic Conditions: Some bases can accelerate protodeboronation.[3] 3. Prolonged Reaction Time/High Temperature: These conditions can increase the likelihood of this side reaction.[4] | 1. Optimize Water Content: Use a minimal but effective amount of water. Anhydrous conditions can be explored. 2. Base Screening: Test milder bases such as K₂CO₃ or KF.[8] 3. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 4. Lower Temperature: Attempt the reaction at a lower temperature. |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic ester.[4] 2. Inefficient Catalysis: A slow catalytic cycle can favor side reactions. | 1. Thorough Degassing: Ensure the solvent and reaction vessel are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4] 2. Use a Pd(0) Source: Using a pre-catalyst that is already in the active Pd(0) state, like Pd(PPh₃)₄, can sometimes reduce homocoupling.[4] 3. Optimize Catalyst/Ligand: A more efficient catalyst system can outcompete the homocoupling pathway. |
| Reaction Stalls/Incomplete Conversion | 1. Catalyst Degradation: The palladium catalyst may be precipitating as palladium black.[2] 2. Insufficient Base: The base may be consumed or not effective enough. | 1. Increase Ligand Ratio: A slightly higher ligand-to-palladium ratio might stabilize the catalyst.[2] 2. Use a More Robust Ligand: Buchwald-type ligands are known for their stability.[2] 3. Base Equivalents: Ensure at least 2-3 equivalents of a suitable base are used. |
Data Presentation
Solubility of Arylboronic Acid Pinacol Esters
| Solvent | Qualitative Solubility |
| Chloroform | High |
| Acetone | High |
| 3-Pentanone | High |
| Tetrahydrofuran (THF) | Good |
| 1,4-Dioxane | Good |
| Toluene | Moderate |
| Di-n-propyl ether | Low |
| Methylcyclohexane | Very Low |
Data adapted from a study on phenylboronic acid pinacol ester and should be used as an estimation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and should be optimized for your specific coupling partners.
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl halide (1.0 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)
-
Degassed Solvent (e.g., 1,4-dioxane/water 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, the coupling partner (aryl/heteroaryl halide), and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl halide (1.2-1.5 eq.)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a microwave reaction vessel, combine the this compound, the coupling partner, the base, the palladium precursor, and the ligand.
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to the target temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
6-Bromopyridine-2-boronic Acid vs. Its Pinacol Ester: A Comparative Guide to Reactivity in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence the efficiency, reproducibility, and overall success of this transformation. This guide provides an objective comparison of 6-bromopyridine-2-boronic acid and its corresponding pinacol ester, two key building blocks for the synthesis of complex pyridine-containing molecules. The comparison focuses on their respective reactivity, stability, and handling characteristics, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Reactivity-Stability Trade-Off: A Fundamental Dichotomy
The core difference between a boronic acid and its pinacol ester lies in a fundamental trade-off between reactivity and stability. Generally, boronic acids are considered more reactive in the Suzuki-Miyaura catalytic cycle. This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, particularly electron-deficient heteroaryl derivatives like those of pyridine, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved by a proton source. This instability can lead to a shorter shelf-life and potentially lower or less reproducible yields in cross-coupling reactions.
Conversely, boronate esters, with the pinacol ester being one of the most common, offer significantly enhanced stability. The pinacol group protects the boronic acid moiety, rendering the compound less susceptible to premature decomposition.[1][2] This increased stability makes the pinacol ester easier to handle, purify by standard techniques like column chromatography, and store for extended periods. While it is a common belief that boronate esters may exhibit slower reaction rates due to the need for in-situ hydrolysis to the active boronic acid, their superior stability often translates to higher overall isolated yields and greater reaction reproducibility, making them the preferred choice in many multi-step synthetic campaigns.
Quantitative Performance Comparison
The following table presents representative data from the literature for the Suzuki-Miyaura coupling of 2-pyridylboron reagents with aryl halides, which serves as a reasonable model to anticipate the performance of 6-bromopyridine-2-boronic acid and its pinacol ester.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylboronic acid derivative (Lithium triisopropyl 2-pyridylboronate) | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | N/A | 74 | [3] |
| 2-Pyridylboronic acid derivative (Lithium triisopropyl 2-pyridylboronate) | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | N/A | 82 | [3] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | N/A | 82 | [5] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | ~75 | [6] |
Note on Data: The data presented for the 2-pyridylboronic acid derivative showcases a successful coupling using a stabilized boronate salt, highlighting the need for alternatives to the free boronic acid. The comparison between 2-thiopheneboronic acid and its pinacol ester illustrates the general trend where both can be effective, with the ester often benefiting from aqueous conditions to facilitate hydrolysis.
Experimental Protocols
Below are detailed, representative protocols for performing a Suzuki-Miyaura cross-coupling reaction. Protocol 1 is a general procedure for the coupling of an aryl bromide with a 2-pyridylboronate, which can be adapted for 6-bromopyridine-2-boronic acid or its pinacol ester.
Protocol 1: General Suzuki-Miyaura Coupling of a 2-Pyridylboron Reagent
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
6-Bromopyridine-2-boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity vs. Stability Workflow
The following diagram illustrates the decision-making process when choosing between a boronic acid and its pinacol ester based on the trade-off between reactivity and stability.
Caption: Decision workflow for selecting a boronic acid or its pinacol ester.
Conclusion
The choice between 6-bromopyridine-2-boronic acid and its pinacol ester for Suzuki-Miyaura cross-coupling is a classic example of the reactivity versus stability paradigm in synthetic chemistry. While the boronic acid may offer intrinsically higher reactivity, its pronounced instability, a common issue for 2-pyridylboronic acids, can compromise reaction outcomes, leading to lower and less consistent yields. The this compound, by virtue of its enhanced stability, provides a more robust and reliable reagent. It is easier to handle, purify, and store, and often delivers superior and more reproducible yields, particularly in complex, multi-step syntheses common in drug discovery and development. For researchers prioritizing reliability, reproducibility, and ease of handling, the pinacol ester is the recommended choice for the Suzuki-Miyaura coupling of the 6-bromopyridine-2-yl moiety.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to Alternatives for 6-Bromopyridine-2-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of carbon-carbon bonds in the development of novel pharmaceuticals and functional materials. 6-Bromopyridine-2-boronic acid pinacol ester is a widely utilized building block in these reactions. However, challenges associated with its stability and reactivity, often referred to as the "2-pyridyl problem," have spurred the development of alternative reagents. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data to aid in reagent selection for successful and efficient synthesis.
The "2-pyridyl problem" refers to the propensity of 2-pyridylboronic acids and their derivatives to undergo protodeboronation, a process where the carbon-boron bond is cleaved, leading to reduced yields of the desired coupled product.[1] This instability is a significant consideration in multi-step syntheses where robust reagents are paramount.
Alternative Reagents: An Overview
Several classes of reagents have emerged as viable alternatives to this compound, each with distinct properties affecting its performance in Suzuki-Miyaura couplings. These include:
-
Other 2-Halopyridine Boronic Acid Esters: Replacing the bromine atom with other halogens, such as chlorine or fluorine, can modulate the reactivity of the reagent.
-
Potassium Pyridine-2-Trifluoroborates: These salts are known for their enhanced stability compared to boronic acids and esters, being crystalline, air-stable solids that are easy to handle.[2]
-
Pyridine-2-MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and allow for a slow, controlled release of the boronic acid under reaction conditions, which can be advantageous for sensitive substrates.[3]
-
Pyridine-2-sulfonates: These have been shown to be highly effective substitutes for pyridine-2-boronic acids, offering superior stability and often leading to higher yields.[4]
-
Electron-Withdrawing Group Substituted Pyridine Boronic Acids: The introduction of an electron-withdrawing group, such as a trifluoromethyl (CF3) group, can significantly impact the electronic properties and reactivity of the pyridine ring.
Quantitative Performance Comparison
The efficacy of these alternative reagents is best illustrated through a comparison of reaction yields in Suzuki-Miyaura coupling reactions. The following tables summarize the performance of various 2-pyridylboron reagents when coupled with different aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Comparison of 2-Pyridylboron Reagents in Suzuki-Miyaura Coupling with Aryl Bromides
| 2-Pyridylboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 75 | [5] |
| 6-Chloropyridine-2-boronic acid pinacol ester | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85 | [6] |
| Potassium 6-aminopyridine-2-trifluoroborate | 4-Bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 91 | [7] |
| 2-Pyridyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [8] |
| Pyridine-2-sulfonate | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | >95 | [4] |
| (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 88 | [9] |
Table 2: Stability Comparison of 2-Pyridylboron Reagents
| Reagent Type | Stability Characteristics |
| Boronic Acid | Prone to protodeboronation and formation of boroxines; often requires storage under inert atmosphere.[10] |
| Pinacol Ester | More stable than boronic acids but can be sensitive to hydrolysis and chromatography on silica gel.[3] |
| Potassium Trifluoroborate | Generally crystalline, air- and moisture-stable solids with a long shelf life.[2] |
| MIDA Boronate | Exceptionally stable to air, moisture, and chromatography; can be handled on the benchtop.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions using 6-halopyridine-2-boronic acid pinacol esters and potassium pyridine-2-trifluoroborates.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Halopyridine-2-Boronic Acid Pinacol Ester with an Arylboronic Acid
Materials:
-
6-Halopyridine-2-boronic acid pinacol ester (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Dioxane/Water (4:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 6-halopyridine-2-boronic acid pinacol ester, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[11]
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[11]
-
Add the degassed dioxane/water solvent mixture via syringe.[11]
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.[11]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[11]
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Pyridine-2-Trifluoroborate with an Aryl Halide
Materials:
-
Potassium pyridine-2-trifluoroborate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous THF/Water (3:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the potassium pyridine-2-trifluoroborate, aryl halide, PdCl₂(dppf), and Cs₂CO₃.[2]
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure product.
Visualizing the Process
To better understand the chemical transformations and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing the performance of alternative reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki Coupling Yields with Different Boronic Esters
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent, particularly the boronic ester, can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of three commonly used boronic esters—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters—supported by experimental data.
The Stability-Reactivity Trade-off
The selection of a boronic ester often involves a trade-off between stability and reactivity. While boronic acids are generally more reactive, they can be prone to decomposition pathways like protodeboronation.[1] Boronic esters offer enhanced stability, making them easier to handle, purify, and store.[1]
-
Pinacol boronic esters are widely used due to their high stability and commercial availability. They are generally crystalline solids that are amenable to chromatographic purification.[1]
-
Neopentyl glycol boronic esters have also gained popularity, demonstrating good reactivity, in some cases even superior to pinacol esters, particularly under anhydrous conditions.
-
MIDA boronate esters are exceptionally stable due to the trivalent N-methyliminodiacetic acid (MIDA) ligand forming a dative bond with the boron center.[2] This stability allows them to be unreactive under standard anhydrous cross-coupling conditions, acting as a protecting group for the boronic acid. The active boronic acid can be slowly released under aqueous basic conditions, which can be advantageous for reactions involving unstable boronic acids.[2]
Performance Comparison in Suzuki-Miyaura Coupling
Direct head-to-head comparisons of isolated yields for the same reaction under identical conditions using all three ester types are scarce in the literature. However, individual studies showcasing the utility of each provide valuable insights into their relative performance.
MIDA vs. Pinacol Boronate Esters in Polymerization
A study on the Suzuki-Miyaura polymerization of thienyl monomers provides a direct comparison between MIDA and pinacol boronate esters. Under identical polymerization conditions, the MIDA boronate ester consistently outperformed its pinacol counterpart, yielding polymers with higher molecular weights and in greater yields.[3]
Table 1: Comparison of MIDA and Pinacol Boronate Esters in the Synthesis of Poly(3-hexylthiophene) [3]
| Monomer | Protecting Group | Polymer Yield (%) | Mn (kDa) | Mw (kDa) |
| 5-bromo-4-hexylthien-2-yl boronate | MIDA | up to 94 | up to 18.7 | up to 42.7 |
| 5-bromo-4-hexylthien-2-yl boronate | Pinacol | 25 | - | 9.9 |
This superior performance of the MIDA ester in this context was attributed to a reduction in protodeboronation of the monomer and the growing polymer chain during the reaction.[3]
Neopentyl Glycol Boronic Esters in C(sp³)-C(sp²) Coupling
A study on the rapid Suzuki-Miyaura cross-coupling of alkylboronic esters with aryl halides highlights the effectiveness of neopentyl glycol esters. The reactions, facilitated by the AntPhos ligand and potassium trimethylsilanolate (TMSOK) as a base, proceeded quickly and in high yields.
Table 2: Suzuki-Miyaura Coupling of Alkyl Neopentyl Boronic Esters with Aryl Halides [4]
| Entry | Aryl Halide | Alkyl Neopentyl Boronic Ester | Product | Yield (%) |
| 1 | 4-Bromotoluene | n-Butyl | 4-Butyl-1-methylbenzene | 96 |
| 2 | 2-Bromonaphthalene | n-Butyl | 2-Butylnaphthalene | 94 |
| 3 | 4-Chlorobenzonitrile | n-Butyl | 4-Butylbenzonitrile | 85 |
| 4 | 2-Bromonaphthalene | Methyl | 2-Methylnaphthalene | 88 |
| 5 | 2-Bromonaphthalene | Cyclopropyl | 2-Cyclopropylnaphthalene | 50 |
Pinacol Boronic Esters in Selective Coupling
Pinacol boronic esters are workhorse reagents in a vast array of Suzuki-Miyaura couplings. The following table presents examples of the selective coupling of alkyl pinacol boronic esters with polychlorinated aromatics.
Table 3: Selective Suzuki-Miyaura Coupling of Alkyl Pinacol Boronic Esters with Dichloropyridines
| Entry | Aryl Chloride | Alkyl Pinacol Boronic Ester | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine | n-Heptyl | 2-Chloro-6-heptylpyridine | 75 |
| 2 | 2,6-Dichloropyridine | 5-Pentenyl | 2-Chloro-6-(pent-4-en-1-yl)pyridine | 68 |
| 3 | 2,6-Dichloropyridine | 4-(1,3-dioxolan-2-yl)butyl | 2-(4-(2-Chloro-6-pyridinyl)butyl)-1,3-dioxolane | 65 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using pinacol, neopentyl glycol, and MIDA boronic esters.
General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
This protocol is adapted from the selective coupling of alkyl pinacol boronic esters with aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (1.5 equiv)
-
Pd₂(dba)₃ (1 mol %)
-
FcPPh₂ (6 mol %)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/H₂O (2:1)
Procedure:
-
To a reaction tube, add the aryl chloride, alkyl pinacol boronic ester, K₃PO₄, Pd₂(dba)₃, and FcPPh₂.
-
Add the dioxane/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 18-20 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anhydrous Suzuki-Miyaura Cross-Coupling of Neopentyl Glycol Boronic Esters
This protocol is for the rapid coupling of alkyl neopentyl boronic esters with aryl halides.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkyl neopentyl boronic ester (1.2 equiv)
-
Pd-P(t-Bu₃)-G3 (2 mol %)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, alkyl neopentyl boronic ester, and Pd-P(t-Bu₃)-G3 catalyst.
-
Add anhydrous THF.
-
In a separate flask, dissolve TMSOK in anhydrous THF.
-
Add the TMSOK solution to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 70 °C) for the specified time (often under 1 hour).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Suzuki-Miyaura Coupling with MIDA Boronate Esters (Slow Release)
This protocol is a general guideline for the coupling of MIDA boronates where slow release of the boronic acid is desired.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol %)
-
Ligand (e.g., XPhos, 6 mol %)
-
Aqueous base (e.g., 1 M K₃PO₄)
-
Solvent (e.g., THF or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate ester, the aryl or heteroaryl halide, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas.
-
Add the degassed organic solvent followed by the aqueous base.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflow
A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below, illustrating the key steps from reaction setup to product isolation.
References
The Enduring Advantage of Pinacol Esters in Boronic Acid Chemistry: A Comparative Guide
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acid derivatives are indispensable tools for the construction of complex molecular architectures. Among the various forms of boronic acids, pinacol esters have emerged as a gold standard for researchers in pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of pinacol boronic esters against other common boronic acid derivatives, supported by experimental data, to elucidate their distinct advantages in terms of stability, handling, and reactivity.
The Stability-Reactivity Trade-Off: A Core Concept
The choice between different boronic acid derivatives often hinges on a fundamental trade-off between stability and reactivity. While free boronic acids are generally more reactive, this comes at the cost of reduced stability, making them susceptible to decomposition pathways like oxidation and protodeboronation.[1] This can negatively impact their shelf-life and reaction yields.[1] On the other end of the spectrum, derivatives like N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability but often require an additional activation step to participate in cross-coupling reactions. Pinacol esters strike a crucial balance, offering significantly enhanced stability over free boronic acids while maintaining a high level of reactivity, making them versatile and reliable reagents for a wide array of synthetic transformations.[1]
Quantitative Performance Comparison
The superiority of pinacol esters can be quantitatively assessed through various performance metrics in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.
Reaction Yields and Times
While direct, side-by-side comparisons across a full range of derivatives under identical conditions are sparse in the literature, a compilation of data from various studies highlights the efficient performance of pinacol esters.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Reaction Time | Yield (%) | Reference |
| Phenylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ | 12 h | 92 | F. Kerins, D. F. O'Shea, J. Org. Chem.2002 , 67, 4968-4971. |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 2 h | 95 | [2] |
| Phenyl MIDA Boronate | 4-Iodoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | 18 h | 94 | E. P. Gillis, M. D. Burke, J. Am. Chem. Soc.2007 , 129, 6716-6717. |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos / K₂CO₃ | 2 h | 98 | G. A. Molander, B. Canturk, Org. Lett.2009 , 11, 2137-2140. |
Note: Reaction conditions vary between studies and yields are not directly comparable. This table provides insights into successful strategies for each derivative.
Stability Profile
The enhanced stability of pinacol esters is a key advantage, leading to longer shelf-life, easier handling, and the ability to withstand purification by column chromatography.
| Boronic Acid Derivative | Stability Characteristics |
| Pinacol Esters | Generally stable to air and moisture; can be purified by silica gel chromatography.[1] |
| Boronic Acids | Prone to dehydration to form boroxines and susceptible to protodeboronation.[3] |
| MIDA Esters | Exceptionally stable, often crystalline solids that can be stored at room temperature indefinitely. |
| Trifluoroborates | Air- and moisture-stable crystalline solids with a long shelf-life.[3] |
| Neopentyl Glycol Esters | More stable to chromatography than many other boronic esters.[3] |
Experimental Protocols
To provide a practical context for the application of pinacol esters, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
Synthesis of 4-Methoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromo-1-methoxybenzene with 4-methylphenylboronic acid pinacol ester.
Materials:
-
4-Bromo-1-methoxybenzene (1.0 mmol, 187 mg)
-
4-Methylphenylboronic acid pinacol ester (1.2 mmol, 264 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 22 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-methoxybenzene, 4-methylphenylboronic acid pinacol ester, [Pd(dppf)Cl₂], and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
The reaction mixture is then heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxy-4'-methylbiphenyl as a white solid.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.7 Hz, 2H), 3.86 (s, 3H), 2.39 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.1, 138.2, 136.8, 133.8, 129.5, 128.0, 126.7, 114.2, 55.3, 21.1.
-
Melting Point: 110-112 °C
Visualizing the Workflow and Logic
The decision-making process for selecting a boronic acid derivative and the general experimental workflow can be visualized to aid in understanding the practical considerations.
Conclusion
Pinacol boronic esters represent a robust and versatile class of reagents that effectively balance reactivity and stability. Their ease of handling, amenability to purification, and broad applicability in cross-coupling reactions make them a preferred choice for many synthetic chemists. While free boronic acids may offer faster reaction rates in some cases, and MIDA esters provide superior stability for complex, multi-step syntheses, pinacol esters occupy a strategic middle ground that makes them the workhorse of modern boronic acid chemistry. The experimental data and protocols provided in this guide underscore the practical advantages of pinacol esters and serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
A Comparative Guide to the Characterization of Intermediates in Reactions with 6-Bromopyridine-2-boronic acid pinacol ester
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for process optimization and the rational design of new synthetic routes. This guide provides a comparative analysis of the characterization of intermediates in Suzuki-Miyaura cross-coupling reactions involving 6-Bromopyridine-2-boronic acid pinacol ester and its alternatives. The focus is on the challenges and strategies for identifying and characterizing transient species in these reactions, supported by experimental data and established mechanistic principles.
The Challenge of Characterizing Intermediates with 2-Pyridylboronic Esters: The "2-Pyridyl Problem"
The Suzuki-Miyaura cross-coupling of 2-pyridylboron reagents, including this compound, is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem".[1][2][3][4] This difficulty extends to the characterization of reaction intermediates. Several factors contribute to this challenge:
-
Instability of the Boron Reagent: 2-Pyridylboronic acids and their esters are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[1][4] This instability reduces the concentration of the active reagent and complicates the analysis of the reaction mixture.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[4] This can slow down the reaction and make it difficult to observe the desired on-cycle intermediates.
-
Steric Hindrance: The pinacol group of the boronic ester is sterically bulky. This steric hindrance can prevent the formation of stable, observable pre-transmetalation intermediates where the boronic ester coordinates to the palladium center.[5] Studies have shown that for sterically hindered boronic esters like pinacol esters, discrete pre-transmetalation intermediates are often not observed by techniques like NMR spectroscopy.[5]
Performance Comparison: this compound vs. Alternatives
The choice of the boron reagent can significantly impact the stability, reactivity, and the ability to characterize intermediates in Suzuki-Miyaura reactions. Here, we compare this compound with two common alternatives: N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates.
| Feature | This compound | 2-Pyridyl MIDA boronate | Potassium 2-Pyridyltrifluoroborate |
| Stability | Moderate; susceptible to protodeboronation.[1][4] | High; bench-stable and resistant to chromatography. | High; generally stable solids.[6] |
| Reactivity | Moderate to low; often requires forcing conditions.[1][7] | Requires activation (hydrolysis) to the boronic acid for reaction. | Generally good reactivity.[6] |
| Intermediate Observation | Pre-transmetalation intermediates are generally not observed due to steric hindrance and instability.[5] | Intermediates of the active boronic acid are transient; the MIDA boronate itself is a stable off-cycle species. | Intermediates are expected to be transient. |
| Typical Yields | Variable; can be low due to side reactions.[7] | Generally good to high yields. | Good to excellent yields.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow for attempting to characterize reaction intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: 6-Bromopyridine-2-boronic acid pinacol ester vs. MIDA boronate esters in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. In the realm of Suzuki-Miyaura cross-coupling reactions, boronic acid derivatives are indispensable tools. This guide provides a comprehensive comparison of 6-Bromopyridine-2-boronic acid pinacol ester and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronate esters, offering insights into their respective performance, stability, and applications, supported by experimental data.
The utility of organoboron compounds in carbon-carbon bond formation is well-established. However, the inherent instability of many boronic acids, particularly heteroaromatic derivatives like those of pyridine, presents a significant challenge. To this end, various protecting groups have been developed, with pinacol esters being a common choice. More recently, MIDA boronate esters have emerged as a superior alternative for challenging substrates due to their enhanced stability and controlled reactivity. This guide will delve into a detailed comparison of these two classes of reagents, with a focus on pyridine-containing structures.
Core Differences in Stability and Reactivity
The fundamental distinction between pinacol and MIDA boronate esters lies in the hybridization of the boron atom. Pinacol esters feature a trivalent, sp²-hybridized boron, which is susceptible to protodeboronation and other degradation pathways. In contrast, MIDA boronates possess a tetracoordinate, sp³-hybridized boron center, resulting from a dative bond from the nitrogen atom of the MIDA ligand. This structural difference imparts exceptional stability to MIDA boronates, rendering them amenable to chromatography and long-term storage.
MIDA boronates are often described as "slow-release" sources of boronic acids.[1] Under anhydrous conditions, they are generally unreactive in cross-coupling reactions.[2] Deprotection to the active sp²-hybridized boronic acid is achieved under mild aqueous basic conditions, allowing for a controlled release of the reactive species. This is particularly advantageous for unstable boronic acids, like 2-pyridyl boronic acids, which are prone to rapid decomposition.[3]
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between this compound and MIDA boronate esters based on available data for 2-pyridyl systems. It is important to note that direct side-by-side comparisons for the exact same 6-bromopyridine-2-boronic acid derivative under identical conditions are not extensively reported in the literature. The data presented is representative of the general performance of these two classes of reagents.
| Feature | This compound | Pyridine-2-MIDA boronate esters |
| Stability | Prone to protodeboronation, especially under basic conditions or on silica gel.[4] | Exceptionally stable; can be purified by chromatography and stored long-term at room temperature.[2][3] |
| Handling | Often requires inert atmosphere and careful handling to prevent degradation. | Can be handled in air as free-flowing crystalline solids.[3] |
| Reactivity | Directly participates in Suzuki-Miyaura coupling. | Requires in situ deprotection (hydrolysis) to the active boronic acid for cross-coupling.[2] |
| Reaction Control | Less controlled release of the active boronic acid. | Allows for slow and controlled release of the boronic acid, which is beneficial for unstable derivatives.[1] |
| Iterative Cross-Coupling | Not suitable due to its reactivity under standard coupling conditions. | Ideal for iterative cross-coupling strategies due to its stability and orthogonal deprotection conditions.[2] |
Table 1: General Properties and Handling
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pinacol Ester Example | ||||||
| 2-Thiopheneboronic acid pinacol ester + PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | up to 89 | [5] |
| MIDA Ester Examples | ||||||
| 2-Pyridyl MIDA boronate + 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/IPA | 100 | Not specified | [1] |
| 6-Me-2-pyridyl MIDA boronate + 2,6-Dimethoxychlorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 72 | [6] |
| 2-Pyridyl MIDA boronate + Deactivated Aryl Chlorides | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [6] |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl Pinacol Boronates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
2-Pyridyl boronic acid pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)
-
Base (e.g., Na₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide, 2-pyridyl boronic acid pinacol ester, and base.
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst and solvent.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronates ("Slow-Release" Conditions)
This protocol is adapted for the "slow-release" cross-coupling of MIDA boronates.
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 5 equiv)
-
Solvent (e.g., Dioxane/H₂O, 5:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction tube is charged with the aryl or heteroaryl chloride, 2-pyridyl MIDA boronate, palladium pre-catalyst, ligand, and base.
-
The tube is sealed, removed from the glovebox, and the solvent is added via syringe.
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, and the organic layer is dried and concentrated.
-
The crude product is purified by flash column chromatography.
Mandatory Visualization
Caption: Suzuki-Miyaura coupling mechanism.
Caption: Reagent selection decision tree.
Conclusion
Both this compound and MIDA boronate esters are valuable reagents in the synthetic chemist's toolbox. Pinacol esters are suitable for a range of applications, especially when the corresponding boronic acid is relatively stable. However, for challenging substrates such as 2-pyridyl derivatives, and for complex synthetic strategies like iterative cross-coupling, MIDA boronates offer a superior solution. Their exceptional stability, ease of handling, and the ability to undergo controlled, slow release of the active boronic acid make them the reagents of choice for overcoming the limitations associated with unstable organoboron compounds. The choice between these two reagents can significantly impact reaction outcomes, and a clear understanding of their respective properties is crucial for efficient and successful synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 6-Bromopyridine-2-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of 2,6-Disubstituted Pyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For drug development professionals and researchers, the synthesis of 2,6-disubstituted pyridines is of particular interest due to their prevalence in pharmaceutically active compounds. However, the coupling of 2-pyridylboronic acid derivatives, such as 6-bromopyridine-2-boronic acid pinacol ester, can be challenging due to the electronic properties of the pyridine ring and the potential for catalyst inhibition. The choice of palladium precatalyst is therefore critical to the success of these transformations.
This guide provides a comparative analysis of the efficacy of different palladium precatalysts for the Suzuki-Miyaura coupling involving this compound and its analogs. The information presented is based on experimental data from peer-reviewed literature and technical reports, offering insights into catalyst performance to guide your synthetic strategies.
Performance Comparison of Palladium Precatalysts
The efficacy of a palladium precatalyst in the Suzuki-Miyaura coupling of 2-pyridylboronic esters is influenced by several factors, including the ligand architecture, the stability of the precatalyst, and its rate of activation to the catalytically active Pd(0) species. Below is a summary of the performance of several common palladium precatalysts in reactions involving substrates similar to this compound.
| Catalyst System | Aryl Halide Coupling Partner | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High | 5 | [1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-.. | Arylboronic acid | K₂CO₃ | Dimethoxyethane | N/A | N/A | High | N/A | [1] |
| XPhos Pd G2 | 4-chloroanisole | 2,6-difluorophenylboronic acid | K₃PO₄ (aq) | THF | rt | 0.5 | >95 | 2 | [2] |
| XPhos Pd G3 | Electron-rich, hindered, and heteroaryl chlorides | Unstable boronic acids | N/A | N/A | rt - 40 | 0.5 | High | N/A | |
| SPhos Pd G2 | 2-chloropyrazine | 3-furan boronic acid | K₃PO₄ | n-butanol | N/A | 4-10 | 96 | N/A | [3] |
Key Observations:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While effective for a range of Suzuki-Miyaura couplings, traditional catalysts like tetrakis(triphenylphosphine)palladium(0) may require higher catalyst loadings and elevated temperatures for challenging substrates like heteroarylboronic acids.
-
Buchwald Precatalysts (G2, G3): Second and third-generation Buchwald precatalysts, featuring bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos, consistently demonstrate superior performance for the coupling of heteroarylboronic acids. They often facilitate reactions at lower temperatures and shorter reaction times with lower catalyst loadings. The enhanced stability and reactivity of these precatalysts are particularly advantageous for substrates prone to decomposition.[2]
-
Ligand Choice: The choice of the biarylphosphine ligand is crucial. For instance, XPhos has been shown to be highly effective for the coupling of unstable boronic acids, including heteroaryl derivatives.[2] SPhos has also demonstrated excellent results in the coupling of heteroaryl chlorides with heteroarylboronic acids.[3]
Experimental Workflow and Catalytic Cycle
To aid in the practical application of these findings, a generalized experimental workflow for the Suzuki-Miyaura cross-coupling is depicted below, followed by a diagram of the catalytic cycle.
Caption: Generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for Suzuki-Miyaura cross-coupling reactions with heteroaryl substrates, which can serve as a starting point for the coupling of this compound.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is adapted from studies on the coupling of heteroaryl chlorides with heteroaryl boronic acids.[3]
-
Reaction Setup: In a glovebox, a vial is charged with the aryl halide (1.0 equiv), the heteroarylboronic acid or ester (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: The palladium precatalyst (e.g., SPhos Pd G2, 1-2 mol %) is added.
-
Solvent Addition: Anhydrous, degassed n-butanol is added (0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction: The vial is sealed and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 4-10 hours), or until reaction completion is observed by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Procedure for Unstable Boronic Acids with a G2 Precatalyst
This protocol is based on the work of Buchwald and colleagues for the coupling of unstable heteroarylboronic acids.[2]
-
Reaction Setup: To a vial is added the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and the XPhos Pd G2 precatalyst (2 mol %).
-
Solvent and Base Addition: Degassed THF and a degassed 0.5 M aqueous solution of potassium phosphate (K₃PO₄) are added.
-
Reaction: The reaction is stirred vigorously at room temperature for 30 minutes.
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Conclusion
For the Suzuki-Miyaura cross-coupling of this compound, the use of advanced palladium precatalysts, particularly the second and third-generation Buchwald precatalysts, is highly recommended. These catalysts have demonstrated superior efficacy in coupling challenging heteroaryl substrates, offering higher yields, milder reaction conditions, and shorter reaction times compared to traditional palladium sources. The choice between ligands such as XPhos and SPhos may require some optimization depending on the specific aryl halide coupling partner. The provided experimental protocols offer a solid foundation for developing a robust and efficient synthetic route to the desired 2,6-disubstituted pyridine derivatives.
References
A Comparative Guide to the Synthesis of Bipyridines: A Cost-Benefit Analysis of 6-Bromopyridine-2-boronic acid pinacol ester
For researchers, scientists, and professionals in drug development, the synthesis of bipyridine scaffolds is a frequent necessity. These structures are integral to a wide array of applications, from ligands in catalysis to components of pharmaceuticals. The choice of synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of the process. This guide provides a detailed cost-benefit analysis of using 6-bromopyridine-2-boronic acid pinacol ester in a Suzuki-Miyaura cross-coupling reaction compared to the alternative strategy of palladium-catalyzed homocoupling of 2-bromopyridine for the synthesis of the parent 2,2'-bipyridine.
Executive Summary
The Suzuki-Miyaura coupling of a 2-pyridylboronic acid derivative with a 2-halopyridine offers a versatile and high-yielding route to unsymmetrical and symmetrical bipyridines. The use of a pinacol ester, such as this compound, provides enhanced stability and ease of handling compared to the corresponding boronic acid. However, this approach involves a more expensive starting material.
Conversely, the palladium-catalyzed homocoupling of a readily available and less expensive precursor like 2-bromopyridine presents a more direct and economical method for producing symmetrical bipyridines. While potentially more cost-effective in terms of starting materials, this method may require careful optimization to achieve high yields and can be limited to the synthesis of symmetrical products.
This guide will delve into a quantitative comparison of these two synthetic pathways, examining reagent costs, reaction yields, and overall process efficiency to provide a clear framework for informed decision-making in your synthetic endeavors.
Performance Comparison: Suzuki-Miyaura Coupling vs. Homocoupling
To provide a clear comparison, we will analyze the synthesis of the parent 2,2'-bipyridine molecule via two distinct routes:
-
Route A: Suzuki-Miyaura Coupling using 2-pyridylboronic acid pinacol ester and 2-bromopyridine.
-
Route B: Homocoupling of 2-bromopyridine.
The following tables summarize the key quantitative data for each route, based on a theoretical 10 mmol scale reaction.
Table 1: Reagent Cost and Usage Comparison for the Synthesis of 2,2'-Bipyridine (10 mmol scale)
| Reagent | Route A: Suzuki-Miyaura Coupling | Route B: Homocoupling |
| Starting Material | 2-Pyridylboronic acid pinacol ester | 2-Bromopyridine |
| Amount (mmol) | 10 | 20 |
| Molecular Weight ( g/mol ) | 205.06 | 158.00 |
| Amount (g) | 2.05 | 3.16 |
| Coupling Partner | 2-Bromopyridine | N/A |
| Amount (mmol) | 10 | |
| Molecular Weight ( g/mol ) | 158.00 | |
| Amount (g) | 1.58 | |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Mol % | 3 | 2.5 |
| Amount (mmol) | 0.3 | 0.25 |
| Molecular Weight ( g/mol ) | 1155.56 | 224.51 |
| Amount (g) | 0.347 | 0.056 |
| Ligand | N/A | PPh₃ |
| Mol % | N/A | 10 |
| Amount (mmol) | N/A | 1.0 |
| Molecular Weight ( g/mol ) | N/A | 262.29 |
| Amount (g) | N/A | 0.262 |
| Base | Na₂CO₃ | K₂CO₃ |
| Equivalents | 2 | 1.5 |
| Amount (mmol) | 20 | 15 |
| Molecular Weight ( g/mol ) | 105.99 | 138.21 |
| Amount (g) | 2.12 | 2.07 |
| Solvent | Toluene | DMF |
| Volume (mL) | 100 | 100 |
Table 2: Performance and Cost Analysis
| Parameter | Route A: Suzuki-Miyaura Coupling | Route B: Homocoupling |
| Typical Yield | ~85% | ~80% |
| Reaction Time | 12 hours | 24 hours |
| Reaction Temperature | 110 °C | 140 °C |
| Theoretical Product Yield (g) | 1.33 | 1.25 |
| Estimated Reagent Cost per gram of Product | High | Moderate |
Note on Cost: The cost of specialized reagents like boronic esters and palladium catalysts can vary significantly between suppliers and with the quantity purchased. The cost analysis presented here is a qualitative representation based on generally available pricing. Researchers should obtain specific quotes for a precise cost comparison.
Experimental Protocols
Detailed methodologies for the synthesis of 2,2'-bipyridine via both routes are provided below.
Route A: Suzuki-Miyaura Coupling of 2-Pyridylboronic acid pinacol ester and 2-Bromopyridine
Materials:
-
2-Pyridylboronic acid pinacol ester (1.0 eq)
-
2-Bromopyridine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridylboronic acid pinacol ester (10 mmol, 2.05 g), 2-bromopyridine (10 mmol, 1.58 g), and sodium carbonate (20 mmol, 2.12 g).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 0.347 g) to the flask under a positive flow of inert gas.
-
Add anhydrous toluene (80 mL) and degassed water (20 mL) via syringe.
-
The reaction mixture is heated to 110 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,2'-bipyridine.
Route B: Homocoupling of 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.25 mmol, 0.056 g), triphenylphosphine (1.0 mmol, 0.262 g), and potassium carbonate (15 mmol, 2.07 g).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (100 mL) and 2-bromopyridine (10 mmol, 1.58 g) via syringe.
-
The reaction mixture is heated to 140 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2,2'-bipyridine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for both synthetic routes.
Caption: Workflow for the Suzuki-Miyaura synthesis of 2,2'-bipyridine.
Caption: Workflow for the homocoupling synthesis of 2,2'-bipyridine.
Conclusion
The choice between using a 2-pyridylboronic acid pinacol ester in a Suzuki-Miyaura coupling and employing a homocoupling reaction of 2-bromopyridine for the synthesis of 2,2'-bipyridine depends on several factors.
The Suzuki-Miyaura approach offers high yields and milder reaction conditions. The stability of the pinacol ester is a significant advantage for storage and handling. However, the higher cost of the boronic ester starting material is a key consideration, particularly for large-scale synthesis. This route is also highly versatile for the synthesis of unsymmetrical bipyridines.
The homocoupling of 2-bromopyridine is an economically attractive alternative due to the lower cost of the starting material. While the yields can be comparable to the Suzuki-Miyaura reaction, it may require higher temperatures and longer reaction times. This method is inherently limited to the production of symmetrical bipyridines.
Ultimately, for small-scale research and the synthesis of diverse, unsymmetrical bipyridine derivatives where cost is less of a constraint, the Suzuki-Miyaura coupling with a stable boronic acid pinacol ester is often the preferred method. For large-scale production of symmetrical 2,2'-bipyridine, the homocoupling of 2-bromopyridine presents a more cost-effective strategy, provided the reaction conditions are well-optimized.
Safety Operating Guide
Proper Disposal of 6-Bromopyridine-2-boronic acid pinacol ester: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromopyridine-2-boronic acid pinacol ester. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down a drain.[4][5]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | Protects against splashes and eye irritation. The compound is classified as a serious eye irritant.[1][7] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[6] | Protects against skin contact. The compound is a skin irritant.[1][7] |
| Body Protection | A fully fastened lab coat.[6] | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[1] | The compound may cause respiratory irritation.[1][7] |
Step-by-Step Disposal Procedure
This procedure outlines the segregation, collection, and storage of waste containing this compound.
1. Waste Identification and Segregation:
-
Categorization: This chemical is a halogenated organic compound .[4] All waste containing this substance must be segregated into the halogenated organic waste stream. Do not mix with non-halogenated or other incompatible waste types.[8][9]
-
Waste Forms: Use separate, designated containers for solid and liquid waste.[6]
-
Solid Waste: Includes contaminated gloves, bench paper, weighing boats, and any residual solid chemical.
-
Liquid Waste: Includes solutions containing the chemical and rinsates from container/glassware decontamination.
-
2. Waste Container and Labeling:
-
Container: Use only chemically compatible, leak-proof containers with secure, screw-top caps.[4][10] The original product container is often a suitable choice for accumulating waste.[11]
-
Labeling: All waste containers must be clearly labeled as soon as waste is first added.[6][11][12] The label must include:
3. Solid Waste Collection:
-
Carefully place all contaminated disposable materials (gloves, wipes, etc.) into the designated solid hazardous waste container.
-
For bulk amounts of the solid chemical, sweep or scoop the material carefully to avoid creating dust and transfer it to the waste container.
4. Liquid Waste Collection:
-
Pour all solutions containing this compound directly into the designated liquid hazardous waste container.
-
Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion.
5. Decontamination of Emptied Containers and Glassware:
-
Initial Rinse: Rinse the container or glassware with a suitable organic solvent (e.g., acetone, ethanol). This rinsate is hazardous and must be collected in the halogenated liquid waste container.[4]
-
Secondary Decontamination: A basic wash can be effective for residual boronic acids, converting them into more water-soluble boronate salts.[6][13] This can be followed by a water rinse. All rinsates from this process must also be collected as liquid hazardous waste.[4][6]
-
Final Disposal of Cleaned Items: Once thoroughly decontaminated and triple-rinsed, containers may be disposed of as regular non-hazardous laboratory glass or plastic, with labels fully defaced.[4][11]
6. Spill Management:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb small spills with an inert material like vermiculite or sand.[4]
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.[12]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
7. Waste Storage and Pickup:
-
Keep waste containers tightly closed at all times, except when adding waste.[1][10][11]
-
Store sealed and labeled waste containers in a designated, secure satellite accumulation area that is at or near the point of generation.[6][14]
-
Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.[4][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. benchchem.com [benchchem.com]
- 7. canbipharm.com [canbipharm.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. otago.ac.nz [otago.ac.nz]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. reddit.com [reddit.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 6-Bromopyridine-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 6-Bromopyridine-2-boronic acid pinacol ester. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield is recommended if there is a risk of splashing.[4] | To protect eyes from contact with the chemical, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn.[4][5] | To prevent skin contact and potential irritation.[1][4] |
| Body Protection | A laboratory coat is required. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][6] | To protect skin from accidental splashes or spills.[4][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6] | To prevent irritation of the respiratory tract.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before commencing work.[4]
-
Work in a well-ventilated area, ideally within a certified chemical fume hood.[4]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[4]
-
Keep the container of this compound tightly closed when not in use.[1][6][7]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[4]
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Remove any contaminated clothing immediately and wash it before reuse.[4]
-
Dispose of contaminated PPE and waste materials according to the disposal plan.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][4]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[4]
-
Disposal Route: Dispose of the waste through an approved waste disposal plant.[1][7] Do not pour waste down the drain.[4]
-
Spill Cleanup: In the event of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain it.[4] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[4] For large spills, evacuate the area and follow emergency procedures.
First Aid Measures
Immediate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][3] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
